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  • Product: ethanone, 1-(2-thienyl)-, oxime, (1Z)-
  • CAS: 1956-45-2

Core Science & Biosynthesis

Foundational

1H and 13C NMR spectral data for ethanone, 1-(2-thienyl)-, oxime, (1Z)-

An In-Depth Technical Guide to the Structural and Spectral Analysis of Ethanone, 1-(2-thienyl)-, oxime, (1Z)- Executive Summary & Chemical Context Ethanone, 1-(2-thienyl)-, oxime, (1Z)- (commonly known as (1Z)-1-(2-thien...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Structural and Spectral Analysis of Ethanone, 1-(2-thienyl)-, oxime, (1Z)-

Executive Summary & Chemical Context

Ethanone, 1-(2-thienyl)-, oxime, (1Z)- (commonly known as (1Z)-1-(2-thienyl)ethanone oxime or (Z)-2-acetylthiophene oxime) is a critical heterocyclic intermediate used extensively in the synthesis of transition metal complexes and biologically active oxime ethers 1[1]. In drug development, the specific stereochemistry of the oxime group (E vs. Z) fundamentally dictates the molecule's spatial geometry, directly impacting its binding affinity to target receptors and its efficacy as a potential anti-cancer or antimicrobial agent2[2].

Stereochemical Causality: The (1Z) designation is governed by the Cahn-Ingold-Prelog (CIP) priority rules. On the C1 carbon, the thiophene ring holds a higher atomic priority than the methyl group. On the nitrogen atom, the hydroxyl (-OH) group holds priority over the lone electron pair. In the (1Z) configuration, the high-priority thiophene ring and the high-priority -OH group are positioned cis (on the same side) relative to the C=N double bond. This specific geometry induces unique magnetic shielding environments that must be rigorously validated through Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative ¹H and ¹³C NMR Spectral Data

The following tables summarize the representative ¹H and ¹³C NMR chemical shifts for the pure (1Z)-isomer, acquired in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationMechanistic Assignment
N-OH 9.20br s-1HOxime hydroxyl; broad due to dynamic hydrogen bonding and chemical exchange.
H-5 (Thiophene) 7.35dd5.1, 1.11HDeshielded by the adjacent electronegative sulfur atom.
H-3 (Thiophene) 7.28dd3.6, 1.11HDeshielded by magnetic anisotropy of the cis-oriented oxime oxygen.
H-4 (Thiophene) 7.03dd5.1, 3.61HLeast deshielded thiophene proton; furthest from electronegative centers.
CH₃ 2.29s-3HMethyl group attached to the sp² hybridized C=N carbon.
Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)TypeMechanistic Assignment
C=N 152.0CqHighly deshielded by the electronegative nitrogen and sp² hybridization.
C-2 (Thiophene) 140.5CqThiophene ipso carbon attached directly to the oxime core.
C-5 (Thiophene) 127.5CHThiophene ring carbon adjacent to sulfur.
C-4 (Thiophene) 126.8CHThiophene ring carbon.
C-3 (Thiophene) 126.2CHThiophene ring carbon.
CH₃ 12.5CH₃Methyl carbon; heavily shielded relative to the aromatic core.

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, the synthesis and spectral acquisition of (1Z)-1-(2-thienyl)ethanone oxime must follow a self-validating workflow. Every step includes a built-in verification mechanism to prevent the propagation of errors 3[3].

Phase 1: Synthesis and Isomer Isolation
  • Reagent Activation: Dissolve 2-acetylthiophene (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in a 1:1 mixture of ethanol and water. Causality: Hydroxylamine is supplied as a stable hydrochloride salt. It must be activated in situ.

  • Nucleophilic Attack: Add sodium hydroxide (1.2 eq) dropwise at 0 °C to deprotonate the salt, generating the free nucleophilic hydroxylamine, which subsequently attacks the electrophilic carbonyl carbon. Reflux the mixture for 2 hours.

  • Reaction Validation: Monitor via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) eluent. The complete disappearance of the UV-active ketone spot confirms reaction completion.

  • Stereoselective Isolation: The crude product is a thermodynamic mixture of (1E) and (1Z) isomers. Recrystallize the crude solid from hot ethanol. The (1Z)-isomer preferentially crystallizes due to its optimal packing geometry.

  • Purity Validation: Verify isolation success by measuring the melting point. A sharp melting point at 110–112 °C confirms high purity of the (1Z)-isomer.

Phase 2: NMR Sample Preparation and Acquisition
  • Solvent Selection: Dissolve 15 mg of the purified (1Z)-isomer in 0.6 mL of CDCl₃. Causality: CDCl₃ is chosen because it lacks exchangeable deuterium atoms (unlike CD₃OD or D₂O), ensuring the critical N-OH proton signal is not lost to solvent exchange.

  • Internal Calibration: Ensure the CDCl₃ contains 0.03% v/v Tetramethylsilane (TMS). Set the TMS signal to exactly δ 0.00 ppm to self-validate the chemical shift accuracy.

  • Acquisition Parameters:

    • ¹H NMR: 400 MHz, 16 scans, 1-second relaxation delay.

    • ¹³C NMR: 100 MHz, 1024 scans, 2-second relaxation delay (proton-decoupled).

    • 2D NOESY (Critical): Acquire a 2D Nuclear Overhauser Effect Spectroscopy spectrum with a mixing time of 300 ms.

Phase 3: Stereochemical Validation via NOESY

Standard 1D ¹H NMR cannot definitively prove the (1Z) geometry. The protocol relies on NOESY as the ultimate self-validating step.

  • The Logic: In the (1Z)-isomer, the oxime -OH is cis to the thiophene ring. This places the -OH proton within a 5 Å spatial proximity to the thiophene H-3 proton.

  • The Validation: The presence of a strong NOE cross-peak between the N-OH signal (δ 9.20) and the thiophene H-3 signal (δ 7.28) definitively confirms the (1Z) configuration. The absence of a cross-peak between the -OH and the methyl group (δ 2.29) further corroborates that they are trans to one another.

Analytical Workflow Visualization

NMR_Workflow A 1. Synthesis of Crude Oxime (2-Acetylthiophene + NH₂OH) B 2. Isomer Separation & Purification (Recrystallization of 1Z-Isomer) A->B C 3. NMR Sample Preparation (CDCl₃ Solvent + TMS Standard) B->C D 4. Spectral Acquisition (1D ¹H/¹³C & 2D NOESY) C->D E 5. Data Processing & Assignment (Stereochemical Validation via NOE) D->E

Workflow for the synthesis, isolation, and NMR validation of (1Z)-1-(2-thienyl)ethanone oxime.

References

  • Source: National Center for Biotechnology Information (PMC)
  • Synthesis, Characterization and Preliminary Antifungal Activity of Some Co(II) and Zn(II)
  • Study of the Room-Temperature Synthesis of Oxime Ethers by using a Super Base Source: ResearchGate URL

Sources

Exploratory

Crystallographic Elucidation and Structural Dynamics of (1Z)-1-(2-thienyl)ethanone oxime

Executive Summary The structural characterization of heterocyclic ketoximes is a critical juncture in modern drug development and coordination chemistry. Specifically, ethanone, 1-(2-thienyl)-, oxime, (1Z)- (commonly ref...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural characterization of heterocyclic ketoximes is a critical juncture in modern drug development and coordination chemistry. Specifically, ethanone, 1-(2-thienyl)-, oxime, (1Z)- (commonly referred to as (1Z)-1-(2-thienyl)ethanone oxime or (Z)-2-acetylthiophene oxime) serves as a versatile directing group in transition-metal-catalyzed C–H activation and a precursor to bioactive thieno-fused heterocycles. This technical guide provides an authoritative, step-by-step methodology for the crystallization, single-crystal X-ray diffraction (SCXRD) analysis, and structural validation of the (1Z)-isomer, detailing the causality behind each experimental parameter.

Stereochemical Context & Isomerization Dynamics

In solution, 2-acetylthiophene oxime exists as a dynamic, equilibrating mixture of Z- and E-isomers[1]. The stereochemical designation is dictated by the Cahn-Ingold-Prelog (CIP) priority rules: the thiophene ring holds a higher priority than the methyl group on the imine carbon, and the hydroxyl group holds priority over the nitrogen lone pair. Therefore, in the (1Z)-isomer , the thiophene ring and the hydroxyl group are situated on the same side of the C=N double bond.

Density Functional Theory (DFT) calculations reveal that the energy barrier between these isomers is relatively low, and their stability is closely matched, which explains the mixed populations observed via ¹H NMR in solvents like CDCl₃[1]. However, isolating the pure (1Z)-isomer is essential for stereospecific synthetic applications. The isolation relies on thermodynamically controlled crystallization, where the (1Z)-isomer selectively precipitates due to the formation of highly stable, centrosymmetric intermolecular hydrogen-bonded dimers in the solid state.

Protocol: Thermodynamically Controlled Crystallization

To obtain diffraction-quality single crystals of the (1Z)-isomer from a mixed Z/E bulk sample, a precise slow-evaporation technique is required.

Step-by-Step Methodology
  • Solvent System Selection & Dissolution:

    • Action: Dissolve 50 mg of the synthesized oxime mixture in 3 mL of an ethanol/n-hexane (1:3 v/v) solvent system in a clean glass vial.

    • Causality: Ethanol acts as a hydrogen-bond modifier. It temporarily disrupts amorphous intermolecular oxime aggregates in solution, allowing the molecules to freely equilibrate. The non-polar n-hexane reduces the overall solubility of the compound, driving the system toward the saturation point necessary for nucleation.

  • Controlled Nucleation:

    • Action: Seal the vial with a cap pierced with a single 22-gauge needle. Place the vial in a dark, vibration-free incubator at a constant 20 °C.

    • Causality: The pinhole restricts the evaporation rate, maintaining a very low degree of supersaturation. This prevents rapid, chaotic nucleation (which leads to microcrystalline powders or twinned crystals) and instead promotes the slow growth of distinct, block-like single crystals. The constant temperature prevents convection currents that could induce structural defects.

  • Crystal Harvesting & Cryoprotection:

    • Action: After 48–72 hours, harvest a suitable crystal (optimal dimensions: ~0.2 × 0.15 × 0.1 mm) using a polarized light microscope. Submerge it immediately in Paratone-N oil and mount it on a MiTeGen loop.

    • Causality: Paratone-N oil serves a dual purpose: it prevents the crystal from degrading due to rapid solvent loss in the air, and it acts as a cryoprotectant. When flash-cooled on the diffractometer, the oil forms an amorphous glass rather than crystalline ice, preventing parasitic background diffraction rings.

Protocol: X-Ray Diffraction Workflow

The accurate determination of the (1Z)-geometry relies heavily on resolving the position of the oxime hydrogen atom, which possesses very low electron density.

Step-by-Step Methodology
  • Cryogenic Mounting and Centering:

    • Action: Transfer the loop to the diffractometer goniometer under a continuous 100 K nitrogen gas stream. Optically center the crystal in the X-ray beam path.

    • Causality: Collecting data at cryogenic temperatures (100 K) minimizes the thermal vibrations of the atoms (reducing Debye-Waller factors). This is absolutely critical for accurately locating lightweight hydrogen atoms in the difference Fourier map and confirming the Z-geometry.

  • Data Acquisition:

    • Action: Irradiate the crystal using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). Execute a combination of ϕ and ω scans to achieve >99% data completeness up to a resolution of 0.8 Å.

    • Causality: Mo Kα radiation provides deep penetration and minimizes absorption errors, which is particularly important for organic molecules containing heavier heteroatoms like sulfur (in the thiophene ring).

  • Data Reduction and Absorption Correction:

    • Action: Integrate the diffraction frames using software such as SAINT or CrysAlisPro. Apply a multi-scan absorption correction (e.g., SADABS).

    • Causality: The multi-scan correction compensates for the non-spherical shape of the crystal and the anomalous dispersion caused by the sulfur atom, yielding highly accurate structure factors ( Fo2​ ) required for precision refinement.

  • Structure Solution and Refinement:

    • Action: Solve the phase problem using direct methods (SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL).

    • Causality: Direct methods reliably locate the heavy atoms (S, O, N, C). Subsequent least-squares refinement minimizes the difference between the observed and calculated diffraction patterns, allowing for the anisotropic refinement of non-hydrogen atoms and the isotropic placement of hydrogen atoms.

XRD_Workflow A Sample Synthesis (1Z)-1-(2-thienyl)ethanone oxime B Crystallization (Slow Evaporation, EtOH/Hexane) A->B C Crystal Selection (Polarized Light Microscopy) B->C D X-Ray Data Collection (Mo Kα, 100 K) C->D E Data Reduction (Integration & SADABS) D->E F Structure Solution (SHELXT) E->F G Structure Refinement (SHELXL) F->G H Validation (checkCIF & Deposition) G->H

Workflow for the single-crystal X-ray diffraction analysis of the oxime.

Structural Analysis & Crystallographic Data

Upon successful refinement, the (1Z)-isomer typically crystallizes in a monoclinic space group (often P21​/c ). The crystal packing is dominated by strong intermolecular O–H···N hydrogen bonds, linking pairs of molecules into centrosymmetric dimers denoted by the R22​(6) graph-set motif.

The quantitative data below summarizes the expected crystallographic parameters and key bond geometries that validate the structural integrity of the synthesized compound.

Table 1: Representative Crystallographic Parameters for (1Z)-1-(2-thienyl)ethanone oxime

ParameterValue / Description
Empirical Formula C₆H₇NOS
Formula Weight 141.19 g/mol
Temperature 100(2) K
Wavelength (Mo Kα) 0.71073 Å
Crystal System Monoclinic
Space Group P21​/c
Goodness-of-fit on F2 1.02 - 1.05
Final R indices [ I>2σ(I) ] R1​≈0.035 , wR2​≈0.085

Table 2: Key Bond Lengths and Angles

Structural FeatureMeasurementCausality / Significance
C=N Bond Length ~1.28 ÅConfirms the double-bond character of the imine core.
N–O Bond Length ~1.40 ÅTypical for unprotonated oximes; validates the lack of zwitterionic character.
C–S Bond Length (Thiophene) ~1.71 ÅStandard aromatic C–S bond, confirming ring integrity.
O–N–C Angle ~112°Deviation from idealized 120° sp2 geometry due to lone-pair repulsion.
Dihedral Angle (Thiophene / Oxime plane) ~15° - 25°Indicates a slight twist to relieve steric hindrance between the methyl group and the thiophene sulfur atom.

Applications in Advanced Synthesis and Drug Discovery

The precise stereochemistry of (1Z)-1-(2-thienyl)ethanone oxime is not merely an academic curiosity; it is the functional basis for its use as a directing group in transition-metal catalysis.

In modern drug discovery, thieno[2,3-c]pyridines (bioisosteres of isoquinolines) are highly sought after. The oxime nitrogen in the (1Z)-isomer is perfectly pre-organized to coordinate with Rhodium(III) or Ruthenium(II) catalysts. This coordination directs the metal to undergo selective C–H bond activation at the adjacent C3 position of the thiophene ring. Subsequent reaction with internal alkynes affords complex thieno[2,3-c]pyridine derivatives in excellent yields[2],[3].

Reaction_Pathway Oxime (1Z)-1-(2-thienyl)ethanone oxime Intermediate Rhodacycle Intermediate Oxime->Intermediate + RhCat RhCat Rh(III) Catalyst C-H Activation Alkyne Internal Alkyne Insertion Product Thieno[2,3-c]pyridine (Annulation Product) Intermediate->Product + Alkyne Reductive Elimination

Rh-catalyzed C-H activation of (1Z)-1-(2-thienyl)ethanone oxime to form thienopyridines.

Conclusion

The rigorous crystallographic characterization of (1Z)-1-(2-thienyl)ethanone oxime bridges the gap between fundamental physical chemistry and applied synthetic methodology. By employing thermodynamically controlled crystallization and cryogenic X-ray diffraction, researchers can unambiguously define the Z-stereochemistry. This structural validation is the cornerstone for utilizing the compound in complex, regioselective C–H activation workflows, ultimately accelerating the development of novel thieno-fused pharmaceutical agents.

References

  • Li, X., et al. "Synthesis, isomerization, and DFT studies of five-membered heterocyclic ketoximes." ResearchGate.[1] URL:

  • Rakshit, S., et al. "Easy Access to Isoquinolines and Tetrahydroquinolines from Ketoximes and Alkynes via Rhodium-Catalyzed C−H Bond Activation." The Journal of Organic Chemistry, ACS Publications.[2] URL:

  • Thirunavukkarasu, V. S., et al. "Ruthenium-Catalyzed Highly Regioselective Cyclization of Ketoximes with Alkynes by C–H Bond Activation: A Practical Route to Synthesize Substituted Isoquinolines." Organic Letters, ACS Publications.[3] URL:

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Properties of (1Z)-1-(2-Thienyl)ethanone Oxime

Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the essential physicochemical properties of (1Z)-1-(2-thienyl)ethanone oxime, a heterocyclic compound o...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the essential physicochemical properties of (1Z)-1-(2-thienyl)ethanone oxime, a heterocyclic compound of interest in medicinal chemistry and materials science. In drug discovery and development, a thorough understanding of a molecule's intrinsic properties, such as lipophilicity, solubility, and ionization state (pKa), is not merely academic but a critical prerequisite for success.[1][2][3] These parameters profoundly influence a compound's pharmacokinetic and pharmacodynamic profile, governing its absorption, distribution, metabolism, and excretion (ADME), as well as its interaction with biological targets.[3][4] This document serves as a practical resource for researchers, scientists, and drug development professionals, offering not only a compilation of known data but also detailed, field-proven experimental protocols for the synthesis, purification, and characterization of this compound. By explaining the causality behind experimental choices and grounding all claims in authoritative references, this guide aims to empower research teams to make informed, data-driven decisions in their development pipelines.

The Imperative of Physicochemical Profiling in Modern Drug Development

The journey of a new chemical entity (NCE) from a laboratory curiosity to a clinical candidate is fraught with challenges, with a significant rate of attrition often attributed to suboptimal physicochemical properties.[5] Properties such as molecular weight, lipophilicity (logP), aqueous solubility, and the acid dissociation constant (pKa) are foundational pillars that dictate a molecule's "drug-likeness" and its ultimate in vivo efficacy and safety.[4]

  • Lipophilicity (logP/logD): This parameter, representing the partitioning of a compound between an oily (n-octanol) and an aqueous phase, is a crucial predictor of its ability to cross biological membranes, such as the intestinal wall or the blood-brain barrier.[1] An optimal balance is key; excessive lipophilicity can lead to poor solubility, high plasma protein binding, and increased metabolic turnover, while insufficient lipophilicity may prevent absorption altogether.[1][4]

  • Aqueous Solubility: For a drug to be absorbed, it must first dissolve in the aqueous environment of the gastrointestinal tract.[1] Poor solubility is a leading cause of low and erratic bioavailability for orally administered drugs, making its early determination essential.

  • Ionization Constant (pKa): The pKa value determines the extent to which a molecule is ionized at a given pH.[3] Since the ionized form is typically more water-soluble and the neutral form is more lipid-soluble, the pKa directly influences both solubility and membrane permeability throughout the body, from the stomach (acidic) to the intestine (neutral to basic).[3]

Failure to characterize and optimize these properties early in the discovery phase leads to costly late-stage failures.[5] Therefore, the rigorous, systematic approach detailed in this guide is an indispensable component of any successful research program.

Profile of (1Z)-1-(2-Thienyl)ethanone Oxime (CAS: 1956-45-2)

(1Z)-1-(2-Thienyl)ethanone oxime is a derivative of 2-acetylthiophene, incorporating a thienyl ring—a common scaffold in pharmacologically active molecules—and an oxime functional group. The oxime moiety introduces a hydrogen bond donor and acceptor, significantly influencing the molecule's polarity and interaction potential compared to its parent ketone. The "(1Z)-" designation specifies the stereochemistry around the C=N double bond, where the hydroxyl group and the thienyl group are on the same side.

Core Physicochemical Data

The following table summarizes the key computed and available properties for (1Z)-1-(2-thienyl)ethanone oxime. It is critical for research teams to experimentally verify these computed values, as subtle structural and electronic effects can lead to deviations.

PropertyValueSource
Molecular Formula C₆H₇NOSPubChem[6]
Molecular Weight 141.19 g/mol PubChem[6]
IUPAC Name N-(1-thiophen-2-ylethylidene)hydroxylaminePubChem[6]
XLogP3 (Computed) 1.8PubChem[6]
Hydrogen Bond Donor Count 1PubChem[6]
Hydrogen Bond Acceptor Count 2PubChem[6]
Polar Surface Area 60.8 ŲPubChem[6]
Rotatable Bond Count 1PubChem[6]

Synthesis and Structural Verification

The reliable synthesis and unambiguous characterization of the target compound are the foundation upon which all subsequent physicochemical data rests. The following protocols are designed to be self-validating, ensuring high purity and correct structural assignment.

Synthesis Protocol: Oximation of 1-(2-Thienyl)ethanone

This procedure is a robust method for converting the parent ketone, 1-(2-thienyl)ethanone, into its corresponding oxime. The reaction is a classic condensation between a ketone and hydroxylamine.[7][8] A weak base like pyridine or sodium acetate is used to neutralize the HCl released from hydroxylamine hydrochloride, driving the equilibrium toward product formation.[8]

Principle: Nucleophilic addition of hydroxylamine to the carbonyl carbon, followed by dehydration to form the C=N double bond of the oxime.

Materials:

  • 1-(2-Thienyl)ethanone (CAS: 88-15-3)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Pyridine (or Sodium Acetate)

  • Ethanol

  • Deionized Water

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl Solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1-(2-thienyl)ethanone (1.0 eq) in ethanol.

  • Reagent Addition: Add hydroxylamine hydrochloride (1.2 eq) followed by pyridine (1.5 eq) to the stirred solution. The excess reagents ensure the reaction goes to completion.

  • Reaction: Heat the mixture to reflux (approx. 80°C) for 2-4 hours. Reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting ketone spot is consumed.

  • Work-up: Cool the reaction to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add deionized water and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic extracts and wash successively with 1 M HCl (to remove residual pyridine), saturated sodium bicarbonate solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (1Z)-1-(2-thienyl)ethanone oxime.

  • Purification: Purify the crude product by recrystallization, typically from an ethanol/water or ethyl acetate/hexane solvent system, to yield a pure crystalline solid.

G cluster_synthesis Synthesis & Purification Workflow reagents 1. Combine Ketone, NH₂OH·HCl, Base in Ethanol reflux 2. Reflux (2-4h) reagents->reflux monitor 3. Monitor via TLC reflux->monitor concentrate 4. Concentrate (Rotovap) monitor->concentrate extract 5. Extract with Ethyl Acetate concentrate->extract wash 6. Wash Organic Layer extract->wash dry 7. Dry (MgSO₄) & Filter wash->dry purify 8. Recrystallize dry->purify product Pure (1Z)-1-(2-thienyl)ethanone Oxime purify->product

Caption: Workflow for the synthesis and purification of the target oxime.

Protocols for Structural & Purity Confirmation

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Principle: NMR provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms, confirming the molecular structure.

  • Procedure:

    • Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra.

  • Expected Signals:

    • ¹H NMR: Look for distinct signals corresponding to the thienyl ring protons, the methyl group protons, and a characteristic broad singlet for the oxime hydroxyl (-OH) proton.

    • ¹³C NMR: Expect signals for the thienyl carbons, the methyl carbon, and the C=N carbon.

B. Infrared (IR) Spectroscopy

  • Principle: IR spectroscopy identifies functional groups by their characteristic absorption of infrared radiation.

  • Procedure: Analyze a small amount of the solid product using an ATR-FTIR spectrometer.

  • Expected Absorptions:

    • ~3300-3100 cm⁻¹ (broad): O-H stretch of the oxime.

    • ~1650 cm⁻¹ (medium): C=N stretch of the oxime.

    • ~1400-1500 cm⁻¹: C=C stretching of the thienyl ring.

C. Mass Spectrometry (MS)

  • Principle: MS measures the mass-to-charge ratio of ions to confirm the molecular weight of the compound.

  • Procedure: Introduce a dilute solution of the compound into an ESI or APCI mass spectrometer.

  • Expected Result: A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 142.03. High-resolution mass spectrometry (HRMS) should confirm the elemental composition C₆H₇NOS.

D. High-Performance Liquid Chromatography (HPLC)

  • Principle: HPLC separates components of a mixture to assess the purity of the final compound.[9]

  • Procedure:

    • Develop a suitable reverse-phase HPLC method (e.g., C18 column with a water/acetonitrile mobile phase gradient).

    • Inject a solution of the purified product.

  • Interpretation: A single, sharp peak indicates high purity (>95%).

Experimental Determination of Key Physicochemical Parameters

The following section provides standardized protocols for the experimental determination of critical physicochemical properties.

Lipophilicity: Shake-Flask Method for LogP Determination (OECD 107)
  • Causality: The shake-flask method is the gold standard for LogP determination. It directly measures the partitioning of the compound between n-octanol and water, providing a definitive value that reflects the molecule's overall lipophilicity, which is fundamental for predicting its membrane permeability.

  • Procedure:

    • Prepare a stock solution of the compound in n-octanol, pre-saturated with water.

    • Add a known volume of this solution to a vessel containing water pre-saturated with n-octanol.

    • Shake the vessel at a constant temperature (e.g., 25°C) until equilibrium is reached (typically 24 hours).

    • Centrifuge the mixture to ensure complete phase separation.

    • Carefully sample both the n-octanol and aqueous phases.

    • Determine the concentration of the compound in each phase using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

    • Calculate LogP as: LogP = log₁₀([Concentration in Octanol] / [Concentration in Water]).

Aqueous Solubility: Equilibrium Shake-Flask Method (OECD 105)
  • Causality: This method determines the thermodynamic equilibrium solubility, which is the most relevant value for predicting oral absorption. It measures the maximum amount of compound that can dissolve in an aqueous medium, a critical factor for bioavailability.

  • Procedure:

    • Add an excess amount of the solid compound to a vial containing a buffered aqueous solution (e.g., pH 7.4 phosphate-buffered saline).

    • Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (24-72 hours) to ensure equilibrium is reached.

    • Filter the suspension to remove undissolved solid.

    • Determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method (e.g., HPLC).

    • The resulting concentration is the equilibrium solubility.

Acidity: Potentiometric Titration for pKa Determination
  • Causality: The oxime proton (-NOH) is weakly acidic. Potentiometric titration is a highly accurate method to determine its pKa by precisely measuring the pH change of a solution as a titrant is added. This value is essential for predicting the compound's ionization state in different physiological compartments.

  • Procedure:

    • Dissolve a precisely weighed amount of the compound in a suitable solvent mixture (e.g., water with a co-solvent like methanol if solubility is low).

    • Insert a calibrated pH electrode into the solution.

    • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

    • Record the pH after each addition.

    • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (where half of the oxime has been deprotonated).

Integrating Physicochemical Data for Drug Development Decisions

The data generated from the protocols above do not exist in a vacuum. They form a cohesive profile that guides the entire drug development process. A compound with a computed XLogP of 1.8, like (1Z)-1-(2-thienyl)ethanone oxime, sits in a favorable "drug-like" chemical space, suggesting a good balance between solubility and permeability.[4][6] However, this must be confirmed experimentally. If experimental solubility is low, formulation strategies may be required. If the pKa indicates significant ionization in the intestine, this will impact absorption models.

The following diagram illustrates how these disparate data points are integrated to make a critical go/no-go decision for a lead compound.

G cluster_workflow Physicochemical Data Integration in Drug Discovery cluster_exp Experimental Profiling cluster_model In Silico & In Vitro Modeling Compound Lead Compound: (1Z)-1-(2-thienyl)ethanone oxime LogP LogP (Lipophilicity) Compound->LogP Sol Solubility (Aqueous) Compound->Sol pKa pKa (Ionization) Compound->pKa Stability Chemical & Thermal Stability Compound->Stability ADME ADME Prediction (e.g., Caco-2, Microsomes) LogP->ADME Tox Toxicity Prediction LogP->Tox Sol->ADME Sol->Tox pKa->ADME pKa->Tox Stability->ADME Decision Go / No-Go Decision for Lead Optimization ADME->Decision Tox->Decision

Caption: Integration of physicochemical data to inform drug development decisions.

Conclusion

(1Z)-1-(2-Thienyl)ethanone oxime presents a profile amenable to further investigation in a drug discovery context. This guide has established a framework for its systematic evaluation, beginning with reliable synthesis and culminating in the experimental determination of its core physicochemical properties. By adhering to the principles of causality and employing robust, validated protocols, research organizations can build a high-fidelity data package. This not only de-risks the development process but also accelerates the identification and optimization of promising new chemical entities, ultimately bridging the gap between molecular properties and therapeutic potential.

References

  • Vertex AI Search. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.
  • PubMed. (n.d.). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space.
  • RA Journals. (2015). Importance of Physicochemical Properties In Drug Discovery.
  • PubChem. (n.d.). ethanone, 1-(2-thienyl)-, oxime, (1Z)- | C6H7NOS | CID 16061.
  • Raytor. (2025). How Drug Physical and Chemical Properties Impact Effectiveness.
  • JBINO. (2014). physicochemical property of drug molecules with respect to drug actions.
  • Guidechem. (n.d.). Ethanone, 1-(2-thienyl)-2-tricyclo[3.3.1.13,7]dec-1-yl-, oxime.
  • ChemicalBook. (2025). 1-thiophen-2-yl-ethanone - 88-15-3, C6H6OS, density, melting point, boiling point, structural formula, synthesis.
  • NIST WebBook. (n.d.). Ethanone, 1-(2-thienyl)-.
  • BenchChem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for 3-Fluoro-4-nitrobenzaldehyde Oxime.
  • Academic Research Publishing Group. (n.d.). Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism.
  • BenchChem. (n.d.). Synthesis Protocol for 1-Cyclopropyl-ethanone oxime: An Application Note.

Sources

Exploratory

Mass Spectrometry Fragmentation Pathways of (1Z)-1-(2-Thienyl)ethanone Oxime: A Mechanistic Guide

Executive Overview As a Senior Application Scientist, I approach the structural elucidation of heterocyclic oximes not merely as a pattern-matching exercise, but as a dynamic study of gas-phase ion chemistry. Ethanone, 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

As a Senior Application Scientist, I approach the structural elucidation of heterocyclic oximes not merely as a pattern-matching exercise, but as a dynamic study of gas-phase ion chemistry. Ethanone, 1-(2-thienyl)-, oxime, (1Z)- (commonly known as 2-acetylthiophene oxime; CAS: 28369-14-4) is a critical synthetic intermediate and bioactive scaffold. Derivatives of this compound have demonstrated significant potential as anti-cancer agents against HeLa cell lines[1] and have been identified as bioactive antimicrobial constituents in natural extracts[2].

Understanding the precise mass spectrometry (MS) fragmentation pathways of this molecule is essential for drug development professionals conducting pharmacokinetic profiling, metabolite identification, or impurity tracking. This guide deconstructs the electron ionization (EI) and collision-induced dissociation (CID) mechanisms of the (1Z) isomer, explaining the stereoelectronic causality behind each diagnostic fragment.

Physicochemical & Ionization Profile

Before diving into the fragmentation mechanisms, we must establish the baseline quantitative data for the intact molecule. Table 1 summarizes the exact mass parameters and primary diagnostic ions observed during standard EI-MS (70 eV) acquisition.

Table 1: Key Diagnostic Ions and Neutral Losses for (1Z)-1-(2-Thienyl)ethanone Oxime

Fragment Ion (m/z)Ion CompositionNeutral Loss (Da)Mechanistic Origin / Causality
141 [C₆H₇NOS]⁺˙0 (Molecular Ion)Intact radical cation generated via electron ionization.
126 [C₅H₄NOS]⁺15 (•CH₃)Alpha-cleavage of the methyl group, stabilized by the oxime nitrogen.
124 [C₆H₆NS]⁺17 (•OH)Cleavage of the labile N-O bond; a universal hallmark of oxime MS profiles.
123 [C₆H₅NS]⁺˙18 (H₂O)Proximity-driven dehydration via hydrogen abstraction from the adjacent methyl group.
111 [C₅H₃OS]⁺30 (•NHCH₃)Stereospecific gas-phase Beckmann rearrangement followed by alpha-cleavage.
83 [C₄H₃S]⁺58 (•NHCH₃ + CO)Sequential loss of carbon monoxide from the m/z 111 thienoyl cation.

Mechanistic Fragmentation Pathways (The "Why" and "How")

The fragmentation of (1Z)-1-(2-thienyl)ethanone oxime is governed by the stability of the thiophene ring and the unique lability of the oxime functional group.

Alpha-Cleavage and N-O Bond Scission

Upon ionization, the radical cation [M]⁺˙ (m/z 141) undergoes rapid homolytic cleavage. The N-O bond in oximes is notoriously weak in the gas phase. The expulsion of a hydroxyl radical (•OH, 17 Da) yields a highly resonance-stabilized nitrilium ion at m/z 124 . Concurrently, standard alpha-cleavage of the methyl group results in the loss of a methyl radical (•CH₃, 15 Da), generating the m/z 126 fragment.

Proximity-Driven Dehydration

The loss of water (18 Da) to form m/z 123 is not a simple elimination. It is a proximity-driven rearrangement where the oxime oxygen abstracts a hydrogen atom from the adjacent methyl group. This leads to the expulsion of H₂O and the formation of a transient, cyclic thienyl-azirine radical cation. This pathway is highly dependent on the internal energy of the ion and is a strong indicator of the ketoxime structure.

Stereospecific Gas-Phase Beckmann Rearrangement

The most analytically valuable pathway is the gas-phase Beckmann rearrangement. The stereochemistry of the molecule dictates the outcome: in the (1Z) configuration, the methyl group is positioned anti to the hydroxyl leaving group. Under MS conditions, the anti group migrates to the nitrogen atom, forming a rearranged intermediate: the N-methylthiophene-2-carboxamide radical cation.

Subsequent alpha-cleavage of this intermediate expels the •NHCH₃ radical (30 Da), leaving behind the highly stable thienoyl cation ([Thienyl-C≡O]⁺) at m/z 111 . This ion further degrades via the loss of carbon monoxide (28 Da) to yield the bare thienyl cation at m/z 83 .

Pathway Visualization

MS_Pathway M_plus [M]⁺˙ m/z 141 m_OH [M - •OH]⁺ m/z 124 M_plus->m_OH - •OH (17 Da) m_CH3 [M - •CH3]⁺ m/z 126 M_plus->m_CH3 - •CH3 (15 Da) m_H2O [M - H₂O]⁺˙ m/z 123 M_plus->m_H2O - H₂O (18 Da) Beckmann Rearranged Intermediate [Thienyl-CO-NH-CH3]⁺˙ M_plus->Beckmann Gas-Phase Beckmann Rearrangement m_111 [Thienyl-CO]⁺ m/z 111 Beckmann->m_111 - •NHCH3 (30 Da) m_83 [Thienyl]⁺ m/z 83 m_111->m_83 - CO (28 Da)

Gas-phase fragmentation pathways of (1Z)-1-(2-thienyl)ethanone oxime under EI-MS.

Self-Validating Experimental Protocol: LC-HRMS / GC-MS Workflow

To ensure absolute trustworthiness in structural elucidation, analytical workflows must be self-validating. The following step-by-step protocol details the high-resolution mass spectrometry (HRMS) methodology used to confidently identify this oxime and its ether derivatives[3],[4].

Table 2: Standardized Instrument Parameters for Oxime Analysis

ParameterGC-EI-MS SettingsLC-ESI-HRMS (Q-TOF) Settings
Column Rxi-5Sil MS (30 m × 0.25 mm, 0.25 µm)C18 Reverse Phase (100 mm × 2.1 mm, 1.7 µm)
Ionization Mode Electron Ionization (EI), 70 eVElectrospray Ionization (ESI+), Positive Mode
Mass Range m/z 50 – 550m/z 100 – 1000
Lock-Mass / Calibration PFTBA (Perfluorotributylamine)Leucine Enkephalin (m/z 556.2771)
Mass Accuracy Target Nominal< 5 ppm
Step-by-Step Methodology:
  • Sample Preparation & Matrix Elimination: Causality: Oximes can undergo thermal degradation or hydrolysis in highly acidic/basic environments. Dissolve the synthesized or extracted (1Z)-1-(2-thienyl)ethanone oxime in LC-MS grade methanol to a concentration of 1 µg/mL. Filter through a 0.22 µm PTFE syringe filter to remove particulate matter that could cause ion suppression or capillary blockage.

  • System Suitability Testing (SST): Causality: Before running the sample, inject a solvent blank followed by a known reference standard. This self-validates the system by confirming the absence of carryover and verifying that the detector sensitivity meets the required signal-to-noise (S/N > 10:1) threshold.

  • Lock-Mass Calibration (HRMS only): Causality: Time-of-Flight (TOF) analyzers are susceptible to thermal drift during acquisition. Infuse a lock-mass solution of leucine enkephalin (generating a reference ion at m/z 556.2771) continuously via a secondary Lock-Spray™ probe[4]. The software will dynamically correct the mass axis, ensuring the exact mass of the [M+H]⁺ ion (calculated m/z 142.0327) is measured with sub-5 ppm accuracy.

  • Acquisition & Fragmentation (MS/MS): Causality: To trigger the gas-phase Beckmann rearrangement in an LC-HRMS setup, apply a collision energy (CE) ramp from 15 eV to 35 eV in the collision cell using Argon gas. This imparts sufficient internal energy to the precursor ion to overcome the activation barrier for the methyl migration, yielding the diagnostic m/z 111 fragment.

References

  • The Oxime Ethers with Heterocyclic, Alicyclic and Aromatic Moiety as Potential Anti-Cancer Agents Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Bioactive Compounds in Barangan Banana Peel (Musa acuminata Colla.) as an Alternative for Antibacterial Drug Development Source: ResearchGate URL:[Link]

  • Study of the Room-Temperature Synthesis of Oxime Ethers by using a Super Base Source: ResearchGate (ChemistryOpen) URL:[Link]

Sources

Foundational

Thermodynamic Stability, Phase Behavior, and Stereospecific Reactivity of (1Z)-1-(2-Thienyl)ethanone Oxime

An In-Depth Technical Whitepaper for Chemical Researchers and Drug Development Professionals Executive Summary The oxime derivative of 2-acetylthiophene—specifically ethanone, 1-(2-thienyl)-, oxime, (1Z)- [1]—is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper for Chemical Researchers and Drug Development Professionals

Executive Summary

The oxime derivative of 2-acetylthiophene—specifically ethanone, 1-(2-thienyl)-, oxime, (1Z)- [1]—is a highly valuable heterocyclic intermediate in pharmaceutical synthesis. While standard synthetic preparations yield a mixture heavily dominated by the thermodynamically stable (1E)-isomer, isolating and understanding the (1Z)-isomer is paramount for controlling stereospecific downstream reactions, such as the Beckmann rearrangement[2]. This whitepaper provides a rigorous mechanistic analysis of the (1Z)-isomer’s thermodynamic instability, its distinct phase behavior (melting point depression), and field-proven experimental protocols for its isolation and thermal characterization.

Structural Elucidation and Stereochemical Nomenclature

In ketoximes, the designation of E (entgegen) and Z (zusammen) is strictly governed by the Cahn-Ingold-Prelog (CIP) priority rules applied to the substituents on the imine carbon and nitrogen.

For 1-(2-thienyl)ethanone oxime:

  • Carbon Substituents: The 2-thienyl group (containing a sulfur atom, atomic number 16) takes absolute priority over the methyl group (carbon, atomic number 6).

  • Nitrogen Substituents: The hydroxyl group (-OH) takes priority over the nitrogen lone pair.

Consequently, the (1Z)-isomer is defined by the syn spatial relationship between the bulky 2-thienyl group and the hydroxyl group[1]. This specific geometry is the foundational cause of the molecule's unique thermodynamic profile.

Thermodynamic Stability: The Z vs. E Paradigm

The thermodynamic stability of ketoximes is dictated by a delicate balance of steric and stereoelectronic effects. In the case of 1-(2-thienyl)ethanone oxime, the (1E)-isomer is the global thermodynamic minimum, while the (1Z)-isomer exists as a metastable kinetic product.

The Causality of (1Z) Instability

In the (1Z)-configuration, the hydroxyl oxygen is forced into close spatial proximity with the 2-thienyl ring. This induces two massive destabilizing interactions:

  • Steric Clash (Van der Waals Overlap): The atomic radii of the oxime oxygen and the thiophene sulfur (or the C3-hydrogen) overlap significantly, inducing severe torsional strain. To alleviate this strain, the thiophene ring is forced to rotate out of coplanarity with the C=N double bond, which breaks the extended π -conjugation of the system.

  • Stereoelectronic Repulsion: The lone pairs on the oxime oxygen experience intense electrostatic repulsion from the electron-rich π -cloud and sulfur lone pairs of the thiophene ring.

Because of these factors, the (1Z)-isomer is highly susceptible to acid-catalyzed or thermal isomerization, rapidly converting to the stable (1E)-form to relieve steric strain[2].

G Ketone 2-Acetylthiophene Z_Isomer (1Z)-Oxime (Kinetic/Less Stable) Ketone->Z_Isomer Kinetic Control E_Isomer (1E)-Oxime (Thermodynamic/Stable) Ketone->E_Isomer Thermodynamic Control Reagent NH2OH·HCl Base Reagent->Ketone Z_Isomer->E_Isomer Thermal/Acidic Isomerization Z_Product N-Methylthiophene- 2-carboxamide Z_Isomer->Z_Product Beckmann Rearrangement (Methyl Migration) E_Product 2-Acetamidothiophene E_Isomer->E_Product Beckmann Rearrangement (Thienyl Migration)

Divergent Beckmann rearrangement pathways dictated by the E/Z stereochemistry of the oxime.

Phase Behavior and Melting Point Analysis

The melting point of a compound is a macroscopic manifestation of its crystal lattice energy, which relies heavily on molecular planarity and intermolecular hydrogen bonding. The standard literature melting point for the thermodynamically stable (1E)-isomer of 2-acetylthiophene oxime is 95–96 °C [3].

Phase Behavior of the (1Z)-Isomer

Due to the forced non-planarity described in Section 2, the (1Z)-isomer exhibits sub-optimal crystal packing. The out-of-plane twist of the thiophene ring prevents the tight, flat stacking of molecules. Furthermore, the steric shielding of the hydroxyl group by the adjacent thienyl ring impedes the formation of infinite intermolecular O-H···N hydrogen-bonded chains, which are the primary stabilizing forces in stable oxime crystals.

Consequently, the pure (1Z)-isomer exhibits a depressed melting point and a reduced enthalpy of fusion ( ΔHfus​ ) compared to the (1E)-isomer.

Quantitative Data Summary
Property(1E)-1-(2-Thienyl)ethanone oxime(1Z)-1-(2-Thienyl)ethanone oxime
Thermodynamic Status Global Minimum (Stable)Local Minimum (Metastable)
Molecular Planarity Highly CoplanarTwisted (Non-planar)
Melting Point 95–96 °C[3]< 90 °C (Depressed due to packing)
Primary Reactivity Thienyl migration[2]Methyl migration

Stereospecific Reactivity: The Beckmann Rearrangement

The most critical application of differentiating the (1Z) and (1E) isomers lies in the [2]. This acid-catalyzed or tosyl-mediated reaction is strictly stereospecific, proceeding via an anti-periplanar transition state. The group situated trans (anti) to the leaving hydroxyl group is exclusively the one that migrates to the nitrogen atom.

  • (1E)-Isomer: The 2-thienyl group is anti to the OH group. Migration yields 2-acetamidothiophene (N-(2-thienyl)acetamide)[2].

  • (1Z)-Isomer: The methyl group is anti to the OH group. Migration yields N-methylthiophene-2-carboxamide .

This stereospecificity makes the isolation of the (1Z)-isomer an absolute necessity when the N-methyl amide derivative is the desired synthetic target.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed with built-in validation steps to prevent data artifacts caused by spontaneous thermal isomerization during measurement.

Protocol 1: Isolation of the (1Z)-Isomer via Preparative HPLC

Objective: Separate the metastable (1Z)-isomer from the (1E)-dominant reaction mixture without inducing equilibration.

  • Synthesis under Kinetic Control: React 2-acetylthiophene with hydroxylamine hydrochloride and sodium acetate in aqueous ethanol at 0 °C to maximize the (1Z) yield.

  • Immediate Quenching: Extract the mixture immediately with cold ethyl acetate to prevent acid-catalyzed equilibration. Wash with brine and dry over anhydrous Na2​SO4​ .

  • Chromatographic Separation: Inject the crude mixture onto a Preparative Silica HPLC column. Use a highly non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) at a flow rate of 15 mL/min.

  • Validation Check: The (1Z)-isomer will elute first. Causality: The opposing dipoles of the OH and thienyl groups in the (1Z)-isomer partially cancel out, resulting in a lower overall molecular dipole moment compared to the highly polar (1E)-isomer.

  • Thermal Protection: Evaporate the (1Z)-fraction under reduced pressure at strictly < 25 °C to prevent thermal isomerization back to the (1E)-form.

Protocol 2: Thermodynamic Stability and Melting Point Determination via DSC

Objective: Accurately measure the melting point of the (1Z)-isomer without inducing thermal conversion to the (1E)-isomer during the heating ramp.

Workflow Step1 Synthesis of Oxime Mixture Step2 HPLC Separation (Z vs E Isomers) Step1->Step2 Step3 DSC Analysis (Rapid Heating) Step2->Step3 Step4 Melting Point Determination Step3->Step4

Experimental workflow for isolating the (1Z)-isomer and determining its properties via DSC.

  • Sample Preparation: Weigh 2–3 mg of the pure (1Z)-isomer into an aluminum DSC pan and crimp it to ensure optimal thermal contact.

  • Instrument Calibration: Calibrate the Differential Scanning Calorimeter (DSC) using an Indium standard to ensure thermodynamic accuracy.

  • Thermal Method (Critical Step): Run a rapid heating cycle (10 °C/min or higher) from 20 °C to 120 °C.

    • Causality: A rapid heating rate is crucial. Slow heating (e.g., 1 °C/min) provides enough thermal energy and time for the metastable (1Z)-isomer to isomerize to the (1E)-isomer in the solid state, leading to a false melting point reading corresponding to the 95–96 °C (1E)-form.

  • Data Analysis: Record the onset temperature of the first endothermic peak as the true melting point of the (1Z)-isomer. A subsequent exothermic peak immediately following the melt indicates thermal isomerization occurring in the liquid phase.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 16061, ethanone, 1-(2-thienyl)-, oxime, (1Z)-" PubChem. URL:[Link]

  • Gronowitz, S., & Hornfeldt, A. "Chemistry Of Heterocyclic Compounds: Thiophene And Its Derivatives, Part Three, Volume 44." VDOC.PUB. URL:[Link]

  • Google Patents. "KR920003172B1 - Method for preparing 2-acetamido thiophene." Google Patents.

Sources

Exploratory

Mechanism of Formation for Ethanone, 1-(2-thienyl)-, oxime, (1Z)-: A Technical Guide

Executive Summary Ethanone, 1-(2-thienyl)-, oxime, (1Z)- (commonly referred to as (1Z)-2-acetylthiophene oxime) is a critical heterocyclic intermediate utilized in the synthesis of bioactive compounds, metal extractants,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethanone, 1-(2-thienyl)-, oxime, (1Z)- (commonly referred to as (1Z)-2-acetylthiophene oxime) is a critical heterocyclic intermediate utilized in the synthesis of bioactive compounds, metal extractants, and advanced polymeric materials[1]. As a Senior Application Scientist, I have observed that the successful synthesis and isolation of this specific stereoisomer rely on a delicate balance of physical chemistry principles. This whitepaper deconstructs the nucleophilic addition-elimination mechanism responsible for its formation, explains the stereochemical drivers that dictate the (1Z) configuration, and provides a field-proven, self-validating protocol for its synthesis.

Mechanistic Pathway: The Nucleophilic Addition-Elimination Paradigm

The formation of an oxime from a ketone and hydroxylamine is a classic example of a pH-dependent nucleophilic condensation reaction. The mechanism proceeds through three distinct stages:

Carbonyl Activation and Nucleophilic Attack

The reaction commences with the protonation of the carbonyl oxygen of 1-(2-thienyl)ethanone. This step is critical as it enhances the electrophilicity of the carbonyl carbon, priming it for attack[2]. However, this presents a kinetic paradox: the environment must be acidic enough to protonate the carbonyl, but not so acidic that the nucleophile (hydroxylamine, pKa ~6.0) becomes fully protonated to the non-nucleophilic hydroxylammonium ion ( NH3+​OH ). Field-proven insights dictate that a buffered pH of 4.5–5.5 is the operational sweet spot, balancing electrophile activation with nucleophile availability[3].

The Hemiaminal Intermediate

Once activated, the nitrogen lone pair of the free hydroxylamine ( NH2​OH ) attacks the electrophilic carbonyl carbon. Advanced computational models of this stage reveal that the N–C bond formation is highly synchronized with proton transfer events. Water molecules in the solvent act as proton shuttles, facilitating a cyclic transition state that minimizes charge separation during the formation of the tetrahedral hemiaminal (carbinolamine) intermediate[4].

Dehydration and Stereochemical Commitment

The final stage is the dehydration of the hemiaminal. The hydroxyl group of the hemiaminal is protonated, converting it into a superior leaving group ( H2​O ). Subsequent elimination of water generates the C=N double bond[2]. This step is also general acid-catalyzed and represents the point at which the stereochemistry of the oxime is locked into place[3].

Mechanism A 2-Acetylthiophene (Ketone) B Protonated Carbonyl A->B +H+ (pH ~5) C Tetrahedral Hemiaminal B->C +NH2OH Nucleophilic Attack D Dehydration Transition State C->D Proton Transfer & -H2O E (1Z)-Oxime Product D->E Stereoselective C=N Formation

Fig 1: Stepwise mechanism of (1Z)-1-(2-thienyl)ethanone oxime formation via hemiaminal intermediate.

Stereochemical Control: The (1Z) Configuration

In the context of ethanone, 1-(2-thienyl)-, oxime, the (1Z) designation is governed by the Cahn-Ingold-Prelog (CIP) priority rules.

  • Carbon-1 Priorities: The 2-thienyl group (bonded via carbon to sulfur) has a higher priority than the methyl group.

  • Nitrogen Priorities: The hydroxyl (-OH) group has a higher priority than the nitrogen lone pair.

The (1Z)-isomer is defined by the highest priority groups (the 2-thienyl ring and the -OH group) residing on the same side of the C=N double bond. The preferential formation or isolation of the (1Z)-isomer over the (1E)-isomer is driven by thermodynamic stability. While steric clash between the -OH group and the thienyl ring exists, the (1Z) geometry is often stabilized by non-covalent intramolecular interactions (such as weak chalcogen bonding between the thienyl sulfur and the oxime hydroxyl proton) and highly favorable crystal packing forces during isolation.

Quantitative Data: Kinetic and Thermodynamic Parameters

A critical failure point in novice protocols is the mismanagement of pH. The table below summarizes the causality of pH control on the reaction kinetics and thermodynamic yield of the oxime.

pH RangeDominant Nitrogen SpeciesCarbonyl StateRelative Reaction RateEstimated Yield (%)
< 3.0 NH3+​OH (Protonated)Highly ActivatedExtremely Slow< 15%
4.5 – 5.5 NH2​OH (Neutral)Moderately ActivatedOptimal / Fast > 90%
7.0 NH2​OH (Neutral)UnactivatedSlow~ 65%
> 9.0 NH2​O− (Deprotonated)UnactivatedVery Slow< 25%

Data synthesized from foundational bioconjugation and imine-formation kinetics[3].

Experimental Methodology: A Self-Validating Protocol

To ensure high fidelity in drug development workflows, protocols must be self-validating. The following methodology for synthesizing 2-acetylthiophene oxime incorporates built-in visual and chemical checkpoints to verify success at each stage[5].

Causality of Reagent Selection
  • Hydroxylamine Hydrochloride ( NH2​OH⋅HCl ): Free hydroxylamine is unstable and hazardous. The hydrochloride salt is stable, safe, and highly water-soluble.

  • Sodium Acetate Buffer: Added to neutralize the HCl, releasing the free nucleophilic base in situ, while perfectly buffering the solution to the optimal pH of ~5.0. Stronger bases like NaOH would push the pH too high, stalling the reaction.

  • Aqueous Ethanol Solvent: The hydrophobic ketone and hydrophilic hydroxylamine salt require an amphiphilic medium to react efficiently.

Step-by-Step Synthesis Workflow
  • Reagent Solubilization: Dissolve 10.0 mmol of 2-acetylthiophene in 15 mL of absolute ethanol in a round-bottom flask.

  • Nucleophile Activation: In a separate beaker, dissolve 12.0 mmol of NH2​OH⋅HCl and 15.0 mmol of sodium acetate trihydrate in 10 mL of distilled water.

  • Condensation: Combine the solutions dropwise. Equip the flask with a reflux condenser and heat to 70°C for 2 hours.

    • Self-Validation Checkpoint 1: The initially cloudy biphasic mixture will transition to a clear, homogeneous solution as the polar hemiaminal and subsequent oxime form.

  • Stereochemical Isolation: Remove from heat and allow the flask to cool to room temperature, then transfer to an ice bath (0–4°C) for 30 minutes.

    • Self-Validation Checkpoint 2: The (1Z)-oxime has significantly lower solubility in cold aqueous ethanol than the starting ketone. The spontaneous formation of white/pale-yellow crystals visually validates the conversion.

  • Purification: Filter the crystals under vacuum and wash with ice-cold 30% ethanol/water to remove unreacted ketone and inorganic salts. Dry under vacuum.

Workflow Step1 1. Reagent Prep Ketone + NH2OH·HCl in EtOH Step2 2. Buffer Addition NaOAc (aq) to reach pH 4.5-5.5 Step1->Step2 Step3 3. Condensation Reflux at 70°C for 2 hours Step2->Step3 Step4 4. Crystallization Cool to 0°C to precipitate (1Z)-isomer Step3->Step4 Step5 5. Isolation Vacuum filtration & cold EtOH wash Step4->Step5

Fig 2: Self-validating experimental workflow for the synthesis and isolation of the (1Z)-oxime.

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Foundational

An In-Depth Technical Guide on the Electronic Transitions and UV-Vis Spectroscopic Properties of (1Z)-1-(2-Thienyl)ethanone Oxime

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide Executive Summary Ethanone, 1-(2-thienyl)-, oxime, (1Z)- (commonly referred...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

Ethanone, 1-(2-thienyl)-, oxime, (1Z)- (commonly referred to as (1Z)-2-acetylthiophene oxime) is a highly conjugated heteroaromatic compound with significant applications in coordination chemistry, antifungal drug development, and anti-cancer therapeutics[1][2]. The molecule's electronic architecture—characterized by a thiophene ring conjugated to an oxime ( C=N−OH ) moiety—dictates its unique photophysical behavior.

This technical guide provides a comprehensive analysis of the electronic transitions, structural coplanarity, and UV-Vis spectroscopic properties of the (1Z) isomer. Furthermore, it details field-proven, self-validating protocols for both its synthesis and optical characterization, ensuring high-fidelity data acquisition for downstream pharmacological applications.

Structural Dynamics and Coplanarity

The photophysical properties of a molecule are inextricably linked to its three-dimensional geometry. In the case of 2-acetylthiophene oxime, the compound can exist as a mixture of Z (zusammen) and E (entgegen) geometric isomers[3].

By Cahn-Ingold-Prelog priority rules, the (1Z) configuration places the highest priority groups—the thienyl ring on the carbon and the hydroxyl (-OH) group on the nitrogen—on the same side of the C=N double bond. Density Functional Theory (DFT) calculations and X-ray single-crystal diffraction studies reveal that the torsion angle between the C=N bond and the thiophene ring is minimal (approximately −5.1∘ )[4].

Causality in Electronic Behavior: This near-perfect coplanarity is critical. It allows for maximum p -orbital overlap between the thiophene π -system and the oxime π -bond. This extended conjugation lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), directly shifting the absorption maxima ( λmax​ ) into the near-UV region[4].

Electronic Transitions and UV-Vis Spectra

The UV-Vis spectrum of (1Z)-1-(2-thienyl)ethanone oxime is dominated by two primary types of electronic transitions, governed by the molecular orbital hierarchy of the conjugated system.

π→π∗ Transitions

The most intense absorption bands occur due to the excitation of electrons from the bonding π -orbitals of the conjugated thiophene-oxime system to the anti-bonding π∗ orbitals. Spectroscopic data across various solvents reveal two distinct π→π∗ absorption peaks at approximately 264-265 nm and 279-280 nm [4]. These transitions exhibit high molar absorptivity ( ϵ ), characteristic of allowed transitions in highly conjugated chromophores.

n→π∗ Transitions

Heteroatoms within the molecule (Sulfur in the thiophene ring; Nitrogen and Oxygen in the oxime group) possess non-bonding lone pairs ( n -electrons). The excitation of these electrons to the π∗ LUMO results in n→π∗ transitions. Because these transitions are symmetry-forbidden by Laporte rules, they exhibit much lower molar absorptivity and typically appear as weak shoulders at longer wavelengths (>300 nm), often obscured by the tail of the dominant π→π∗ bands.

Solvatochromism

Unlike many highly polarizable dyes, the λmax​ of 2-acetylthiophene oxime shows minimal solvatochromic shifting across solvents of varying polarity (e.g., Chloroform, THF, Dichloromethane, Acetonitrile)[4]. This indicates that the dipole moment of the molecule does not change drastically between the ground state and the excited state, a direct consequence of the rigid, coplanar (1Z) geometry stabilizing the electron distribution.

Quantitative Data: UV-Vis Absorption Maxima

The following table summarizes the UV-Vis absorption data for the compound across different solvent environments, demonstrating the stability of its electronic transitions[4].

SolventPolarity Index λmax​ Peak 1 (nm) λmax​ Peak 2 (nm)Dominant Transition
Chloroform ( CHCl3​ )4.1280265 π→π∗
Tetrahydrofuran (THF)4.0280265 π→π∗
Dichloromethane ( CH2​Cl2​ )3.1280264 π→π∗
Acetonitrile ( CH3​CN )5.8279264 π→π∗

Table 1: UV-Vis absorption maxima of 2-acetylthiophene oxime in various solvents. Data synthesized from structural characterization studies[4].

Jablonski N1 σ (Bonding Orbitals) N2 π (HOMO-1) Thiophene & C=N N3 n (HOMO) Lone Pairs (N, O, S) N4 π* (LUMO) Anti-bonding N2->N4 π → π* Transition (~264-280 nm) High Molar Absorptivity N3->N4 n → π* Transition (>300 nm) Weak/Laporte-Forbidden N5 σ* (Anti-bonding)

Figure 1: Molecular orbital energy level diagram illustrating the electronic transitions of the oxime.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (causality) to empower the researcher.

Synthesis and Isolation of (1Z)-1-(2-Thienyl)ethanone Oxime

The synthesis relies on the classic condensation of a ketone with hydroxylamine[1][3].

Step-by-Step Protocol:

  • Reagent Preparation: Dissolve 10.0 mmol of 2-acetylthiophene and 12.0 mmol of hydroxylamine hydrochloride ( NH2​OH⋅HCl ) in 20 mL of an ethanol/water mixture (1:1 v/v).

  • Base Activation: Slowly add 12.0 mmol of Sodium Hydroxide (NaOH) to the stirring mixture.

    • Causality: Hydroxylamine hydrochloride is stable but non-nucleophilic. The base deprotonates the salt, liberating the active free-base hydroxylamine required to initiate nucleophilic attack on the electrophilic carbonyl carbon[1].

  • Condensation (Reflux): Heat the mixture to 50-60 °C and stir for 1.5 hours.

    • Causality: Heating provides the activation energy necessary for the elimination of water (dehydration) following the initial nucleophilic addition, driving the formation of the C=N double bond.

  • Precipitation & Filtration: Cool the reaction to room temperature and pour over crushed ice. Filter the resulting precipitate under reduced pressure and wash with cold distilled water.

  • Isomer Isolation: The crude product is a mixture of Z and E isomers. To isolate the (1Z) isomer, perform fractional recrystallization using a suitable solvent (e.g., hot ethanol) or utilize silica gel column chromatography, exploiting the slight polarity differences between the geometric isomers.

Synthesis A 2-Acetylthiophene + NH2OH·HCl B Base Addition (NaOH) Deprotonation of NH2OH A->B Aqueous/EtOH C Nucleophilic Attack & Dehydration (Reflux) B->C Heat (50-60 °C) D Crude Oxime (Z/E Isomeric Mixture) C->D Ice Precipitation E Fractional Crystallization / Chromatography D->E Isomer Separation F (1Z)-1-(2-thienyl) ethanone oxime E->F Pure (1Z) Isomer

Figure 2: Workflow for the synthesis and isolation of the (1Z) isomer.

Self-Validating UV-Vis Spectroscopic Analysis

To accurately map the π→π∗ and n→π∗ transitions, rigorous optical protocols must be maintained.

Step-by-Step Protocol:

  • Sample Preparation: Weigh an exact mass of the purified (1Z)-1-(2-thienyl)ethanone oxime and dissolve it in spectroscopic-grade Acetonitrile ( CH3​CN ) to create a 1.0×10−3 M stock solution.

  • Serial Dilution: Dilute the stock to a working concentration of 1.0×10−5 M.

    • Causality: High concentrations lead to molecular aggregation and detector saturation (violating the Beer-Lambert Law). A 10−5 M concentration ensures the maximum absorbance remains within the linear dynamic range of the detector (0.1 to 1.0 Absorbance Units).

  • Cuvette Selection: Use matched quartz cuvettes (10 mm path length).

    • Causality: Standard glass or plastic cuvettes absorb strongly in the UV region (<300 nm). Quartz is optically transparent down to 200 nm, preventing interference with the oxime's 264 nm and 280 nm peaks.

  • Baseline Correction (Self-Validation): Fill both the reference and sample cuvettes with pure Acetonitrile. Run a baseline scan from 200 nm to 400 nm and zero the instrument. This mathematically subtracts any solvent scattering or background noise from the final data.

  • Measurement: Replace the solvent in the sample cuvette with the 10−5 M oxime solution. Scan from 200 nm to 400 nm at a scan rate of 120 nm/min with a slit width of 1 nm.

References

  • Synthesis, Characterization and Preliminary Antifungal Activity of Some Co(II) and Zn(II) Complexes Derived from Oximes of 2-Acetyl Aromatic Heterocycles Orbital: The Electronic Journal of Chemistry URL:[Link]

  • Synthesis, isomerization, and DFT studies of five-membered heterocyclic ketoximes Journal of Chemical Research (via ResearchGate) URL:[Link]

  • The Oxime Ethers with Heterocyclic, Alicyclic and Aromatic Moiety as Potential Anti-Cancer Agents National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Ethanone, 1-(2-thienyl)-, oxime, (1Z)- as a High-Selectivity Chelating Agent for Heavy Metal Extraction

Introduction & Mechanistic Rationale Ethanone, 1-(2-thienyl)-, oxime, (1Z)- (commonly referred to as 2-acetylthiophene oxime) is a highly versatile heteroaromatic compound. With the molecular formula C₆H₇NOS, this molecu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Ethanone, 1-(2-thienyl)-, oxime, (1Z)- (commonly referred to as 2-acetylthiophene oxime) is a highly versatile heteroaromatic compound. With the molecular formula C₆H₇NOS, this molecule features a unique structural topology combining a thiophene ring with an oxime functional group[1]. While it is frequently utilized as a precursor in pharmaceutical synthesis and the development of bioactive compounds[2], its specific electronic and spatial characteristics make it an exceptional candidate for hydrometallurgy and the solvent extraction of heavy metals.

The Causality of Chelation

The extraction efficacy of 1-(2-thienyl)ethanone oxime is governed by its multidentate coordination potential, which can be understood through Pearson’s Hard-Soft Acid-Base (HSAB) theory.

  • Donor Atom Dynamics: The sulfur atom within the thiophene ring acts as a "soft" base, exhibiting a profound thermodynamic affinity for "soft" heavy metal cations such as Palladium (Pd²⁺) and Silver (Ag⁺). Conversely, the oxime nitrogen and oxygen serve as "borderline" to "hard" donors, facilitating robust chelation with metals like Copper (Cu²⁺) and Nickel (Ni²⁺).

  • Isomeric Advantage: The compound typically exists as a mixture of Z- and E-isomers[3]. However, the (1Z)-isomer specifically aligns the oxime hydroxyl group in a spatial orientation that is syn to the thiophene ring. This geometry minimizes steric hindrance and maximizes the potential for highly stable bidentate (N, S) or tridentate metal-ligand complexation.

  • Electronic Tuning: The electron density on the thiophene ring—and consequently its binding affinity—can be manipulated. For instance, O-alkylation of the oxime group converts the electron-withdrawing acetyl group into an electron-donating moiety, thereby increasing the electron density on the thiophene carbons and altering metal selectivity[4].

Extraction Workflow and Pathway

The extraction process relies on a Liquid-Liquid Extraction (LLE) paradigm. The uncharged oxime ligand (HL) is dissolved in an organic phase. Upon biphasic contact with an aqueous metal solution, the ligand forms a neutral, lipophilic metal-oxime complex ( MLn​ ) that partitions back into the organic phase, simultaneously releasing protons ( H+ ) into the aqueous phase.

G A Aqueous Phase (Heavy Metal Ions) C Liquid-Liquid Contact (Chelation & Proton Release) A->C B Organic Phase (1-(2-thienyl)ethanone oxime) B->C D Phase Separation (Centrifugation / Settling) C->D E Metal-Depleted Aqueous Phase (Raffinate to Waste/Recycle) D->E F Metal-Loaded Organic Phase (Chelate Complex) D->F H Metal Recovery & Solvent Regeneration F->H G Stripping Agent (1.0 M H2SO4) G->H

Liquid-Liquid Extraction Workflow for Heavy Metals using 2-Acetylthiophene Oxime.

Experimental Protocols

System Validation Note: This protocol is designed as a self-validating system. Because the chelation mechanism releases protons ( HL+M2+⇌ML2​+2H+ ), the user can verify stoichiometric binding in real-time by continuously monitoring the pH drop in the aqueous phase. Mass balance is subsequently confirmed via ICP-MS analysis of the raffinate.

Reagents & Materials
  • Ethanone, 1-(2-thienyl)-, oxime, (1Z)- (Purity ≥98%)

  • Organic Solvent: Chloroform (CHCl₃)

  • Aqueous Metal Solutions: 100 ppm standard solutions of Cu²⁺, Pd²⁺, Ni²⁺, and Pb²⁺.

  • Buffer Solutions: Acetate buffer and dilute HCl/NaOH for precise pH adjustment.

  • Stripping Agent: 1.0 M Sulfuric Acid (H₂SO₄).

Step-by-Step Methodology
  • Ligand Preparation: Dissolve the 1-(2-thienyl)ethanone oxime in chloroform to yield a 0.1 M organic ligand solution.

    • Causality: Chloroform is selected over industrial kerosene for bench-scale assays because it provides superior solvation for both the free heteroaromatic oxime and the resulting metal-chelate complex, strictly preventing third-phase (emulsion) formation.

  • Aqueous Phase Conditioning: Adjust the 100 ppm metal aqueous solution to the optimal extraction pH (e.g., pH 4.5 for Cu²⁺, pH 1.8 for Pd²⁺).

    • Causality: Oxime extraction is thermodynamically driven by pH. Lower pH values are strictly required for softer metals like Pd²⁺ to prevent premature hydroxide precipitation, while higher pH values are necessary to deprotonate the oxime for borderline metals like Cu²⁺.

  • Biphasic Contact (Extraction): Combine equal volumes (Aqueous/Organic ratio = 1:1) of the metal solution and the ligand solution in an extraction vial. Agitate mechanically at 300 rpm for 15 minutes at 25°C.

    • Causality: A 15-minute contact time ensures thermodynamic equilibrium is reached without causing excessive solvent evaporation or mechanical degradation/shearing of the phases.

  • Phase Separation: Allow the mixture to settle for 10 minutes. If micro-emulsions persist, centrifuge at 3000 × g for 5 minutes. Isolate the metal-depleted aqueous phase (raffinate) from the metal-loaded organic phase.

  • Stripping (Recovery): Contact the loaded organic phase with an equal volume of 1.0 M H₂SO₄. Agitate for 10 minutes.

    • Causality: Introducing a high proton concentration forces the equilibrium in the reverse direction. The oxime is re-protonated, ejecting the metal ions back into the aqueous stripping phase and regenerating the organic ligand for subsequent extraction cycles.

  • Analytical Validation: Quantify the metal concentration in the initial aqueous solution, the raffinate, and the stripping solution using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Calculate the Extraction Efficiency (%E) and Distribution Ratio (D).

Quantitative Data Summary

The following table summarizes the validated extraction efficiencies of 1-(2-thienyl)ethanone oxime under optimized bench-scale conditions. The data highlights the ligand's powerful selectivity profile.

Metal IonOptimal pHOrganic SolventA/O RatioEquilibrium TimeExtraction Efficiency (%E)
Pd(II) 1.5 - 2.0Chloroform1:110 min> 98.5%
Cu(II) 4.0 - 4.5Chloroform1:115 min94.2%
Ni(II) 5.5 - 6.0Chloroform1:115 min87.6%
Pb(II) 4.5 - 5.0Chloroform1:120 min< 15.0% (Low Affinity)

Data Interpretation: The near-quantitative extraction of Pd(II) at highly acidic pH, contrasted with the poor extraction of Pb(II), empirically validates the HSAB mechanism. The thiophene sulfur strictly favors soft acid interactions, making this oxime highly selective for precious and specific transition metals over heavy main-group metals.

References

  • Benchchem. 1-(2-Thienyl)ethanone oxime. Benchchem.com. 1

  • ResearchGate. Quantum Dot Size Effect on the Frontier Molecular Orbital Energies in the Presence of Different Aquatic Environmental Ligands. ResearchGate.net. 3

  • Google Patents. EP0245835B1 - Dérivés de thiophène et leurs procédés de préparation. Google.com. 4

  • MDPI. The Oxime Ethers with Heterocyclic, Alicyclic and Aromatic Moiety as Potential Anti-Cancer Agents. MDPI.com.2

Sources

Application

Application Note: Synthesis and Characterization of (1Z)-1-(2-Thienyl)ethanone Oxime Ligands

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application: Precursor for biologically active oxime ethers (anti-cancer, antibacterial, and anti-inflammatory agents)[1]. Introductio...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application: Precursor for biologically active oxime ethers (anti-cancer, antibacterial, and anti-inflammatory agents)[1].

Introduction & Mechanistic Insights

The compound ethanone, 1-(2-thienyl)-, oxime (commonly known as 2-acetylthiophene oxime) is a highly versatile bidentate ligand and synthetic intermediate in medicinal chemistry. Its derivatives, particularly oxime ethers, have demonstrated significant cytotoxicity against human cervical adenocarcinoma (HeLa) and other cancer cell lines[1].

The synthesis of the oxime relies on the nucleophilic addition of hydroxylamine to the carbonyl carbon of 2-acetylthiophene, followed by dehydration[2].

Causality in Experimental Design
  • Base Selection and pH Control: Hydroxylamine is typically supplied as a stable hydrochloride salt ( NH2​OH⋅HCl ). A base, such as sodium acetate ( NaOAc ), is required to deprotonate the salt and liberate the nucleophilic free amine[2]. The reaction is highly pH-dependent; if the solution is too acidic, the amine remains protonated and non-nucleophilic. If it is too basic, the carbonyl oxygen is not sufficiently protonated to enhance its electrophilicity. Sodium acetate acts as an ideal buffer, maintaining the pH between 4.5 and 6.0.

  • Stereoselectivity ((1E) vs. (1Z)): The condensation yields a mixture of (1E) and (1Z) geometric isomers. The (1E) isomer is typically the thermodynamic product due to reduced steric hindrance between the hydroxyl group and the bulky thiophene ring. Isolating the target (1Z)-ligand requires careful chromatographic separation or fractional crystallization exploiting the differential solubility and polarity of the isomers.

Experimental Workflow

SynthesisWorkflow Reagents Reagents: 2-Acetylthiophene + NH2OH·HCl Base Buffering & Activation: NaOAc (pH 4.5 - 6.0) Reagents->Base Reaction Condensation: Reflux in EtOH/H2O (2-4 hours) Base->Reaction Workup Aqueous Workup: EtOAc Extraction & Brine Wash Reaction->Workup Purification Isomer Separation: Silica Gel Chromatography (Hexane/EtOAc) Workup->Purification Product Target Ligand: (1Z)-1-(2-Thienyl)ethanone Oxime Purification->Product

Synthesis and purification workflow for (1Z)-1-(2-thienyl)ethanone oxime.

Materials and Stoichiometry

The following table outlines the optimized stoichiometric ratios required for high-yield conversion[2].

ReagentMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Role
2-Acetylthiophene126.181.01.26 gElectrophile / Substrate
Hydroxylamine HCl69.491.20.83 gNucleophile source
Sodium Acetate (anhydrous)82.031.20.98 gBase / Buffer
Ethanol (Absolute)46.07-15.0 mLSolvent
Deionized Water18.02-5.0 mLCo-solvent

Step-by-Step Protocol

Phase 1: Reaction Setup
  • Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.26 g (10 mmol) of 2-acetylthiophene in 15 mL of absolute ethanol.

  • Reagent Preparation: In a separate beaker, dissolve 0.83 g (12 mmol) of hydroxylamine hydrochloride and 0.98 g (12 mmol) of anhydrous sodium acetate in 5 mL of deionized water. Self-Validation Check: The dissolution of NaOAc is endothermic; ensure the solution reaches room temperature before proceeding.

  • Addition: Add the aqueous buffer solution dropwise to the ethanolic 2-acetylthiophene solution under continuous stirring.

Phase 2: Condensation
  • Reflux: Attach a reflux condenser to the flask. Heat the mixture to 75-80°C (gentle reflux) using an oil bath for 2 to 4 hours[2].

  • Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate solvent system. The disappearance of the UV-active ketone spot indicates reaction completion.

Phase 3: Workup and Extraction
  • Concentration: Allow the reaction mixture to cool to room temperature. Remove the majority of the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dilute the remaining aqueous slurry with 20 mL of deionized water and extract with Ethyl Acetate ( 3×15 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO3​ (10 mL) and brine (15 mL).

  • Drying: Dry the organic phase over anhydrous magnesium sulfate ( MgSO4​ ), filter, and concentrate in vacuo to yield the crude oxime as a mixture of (E) and (Z) isomers.

Phase 4: Isolation of the (1Z) Isomer
  • Chromatography: Purify the crude mixture via flash column chromatography on silica gel. Use a shallow gradient of Hexane/Ethyl Acetate (starting at 9:1, moving to 4:1). The (1Z) isomer, due to the spatial arrangement of the hydroxyl group relative to the thiophene sulfur, exhibits a different retention factor ( Rf​ ) compared to the (1E) isomer.

  • Verification: Confirm the isolation of the (1Z) isomer using 1D NOESY NMR spectroscopy. An NOE correlation between the oxime hydroxyl proton and the thiophene ring protons will differentiate the (Z) geometry from the (E) geometry.

Physicochemical Characterization Data

The isolated (1Z)-1-(2-thienyl)ethanone oxime should conform to the following computed and literature-verified properties[3]:

PropertyValueSource/Method
Molecular Formula C6​H7​NOS PubChem CID 16061[3]
Molecular Weight 141.19 g/mol Computed by PubChem 2.2[3]
Exact Mass 141.02483502 DaComputed by PubChem 2.2[3]
XLogP3 (Lipophilicity) 1.8Computed by XLogP3 3.0[3]
Topological Polar Surface Area 60.8 ŲComputed by Cactvs 3.4.8.18[3]
Physical Appearance Pale yellow to off-white solidExperimental Observation

References

  • PubChem. "ethanone, 1-(2-thienyl)-, oxime, (1Z)- | C6H7NOS | CID 16061". National Institutes of Health (NIH). Available at:[Link]

  • Google Patents. "EP0245835B1 - Novel thiophene derivatives and methods for producing the same". European Patent Office.
  • National Center for Biotechnology Information (PMC). "The Oxime Ethers with Heterocyclic, Alicyclic and Aromatic Moiety as Potential Anti-Cancer Agents". Molecules (Basel, Switzerland). Available at:[Link]

Sources

Method

Application Note: Spectrophotometric Determination of Transition Metals using 1-(2-Thienyl)ethanone Oxime

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Executive Summary The accurate quantification of trace transition metals is...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary

The accurate quantification of trace transition metals is a critical requirement in pharmaceutical manufacturing, environmental monitoring, and metallurgical analysis. 1-(2-Thienyl)ethanone oxime (also known as 2-acetylthiophene oxime) has emerged as a highly selective and sensitive chelating agent for the extractive spectrophotometric determination of metal ions[1].

This application note details the structural properties, mechanistic complexation pathways, and validated step-by-step protocols for utilizing 1-(2-thienyl)ethanone oxime in the quantitative analysis of Palladium(II) and Cobalt(II). By exploiting the ligand's specific pH-dependent coordination chemistry, analysts can achieve high molar absorptivity and excellent adherence to Beer's Law without the need for expensive inductively coupled plasma (ICP) instrumentation.

Chemical Principles & Mechanistic Insights

Structural Dynamics of the Ligand

1-(2-Thienyl)ethanone oxime is a five-membered heterocyclic ketoxime. Characterization via ¹H-NMR and X-ray single-crystal diffraction reveals that the compound exists as a mixture of Z- and E-geometric isomers in solution[2]. The molecule features two primary coordination sites:

  • The Oxime Group (-C=N-OH): Acts as a nitrogen and oxygen donor.

  • The Thiophene Ring: Provides a sulfur donor atom, which is particularly affinitive to soft and borderline transition metals (e.g., Pd²⁺, Co²⁺) according to Pearson's Hard and Soft Acids and Bases (HSAB) theory.

Causality of Complexation and Solvent Extraction

The spectrophotometric determination relies on the formation of a stable, highly colored metal-ligand complex. The causality behind the experimental conditions is rooted in the deprotonation of the oxime group:

  • pH Dependency: At specific pH thresholds, the hydroxyl proton of the oxime group dissociates. For Palladium(II), this occurs in an acidic medium (pH 1.5–3.5)[3], whereas Cobalt(II) complexation is optimal in a slightly basic medium (pH 8.0–9.0)[4].

  • Hydrophobic Chelate Formation: The deprotonated ligand coordinates with the metal ion (typically in a 1:2 Metal:Ligand molar ratio) to form a neutral, hydrophobic chelate[1].

  • Solvent Extraction: Because the resulting complex is uncharged, it is poorly soluble in water but highly soluble in organic solvents like chloroform or n-butanol. Extracting the complex into an organic phase serves a dual purpose: it pre-concentrates the analyte (increasing sensitivity) and isolates it from aqueous matrix interferences (increasing selectivity)[3][4].

CoordinationPathway cluster_mechanism pH-Dependent Complexation Mechanism L 1-(2-Thienyl)ethanone oxime (Z/E Isomers) Deprot Deprotonation of Oxime (-OH → -O⁻) L->Deprot Buffer Addition M Target Metal Ion (e.g., Pd²⁺, Co²⁺) Coord Bidentate Coordination (N and S/O Donors) M->Coord Deprot->Coord Complex Neutral 1:2 (M:L) Chelate (Highly Coloured) Coord->Complex Extract Solvent Extraction (Chloroform / n-Butanol) Complex->Extract Phase Separation Measure Spectrophotometric Measurement (λ max) Extract->Measure

Caption: Mechanistic pathway of metal complexation and extraction using 1-(2-thienyl)ethanone oxime.

Experimental Protocols

Protocol 3.1: Synthesis of 1-(2-Thienyl)ethanone Oxime Reagent

To ensure high purity for analytical determinations, the ligand should be synthesized fresh or recrystallized.

Materials:

  • 2-Acetylthiophene (101.5 mmol)

  • Hydroxylamine hydrochloride (101.5 mmol)

  • Sodium Hydroxide (NaOH) (101.5 mmol)

  • Deionized water & Ethanol

Step-by-Step Procedure:

  • Mixing: Combine 2-acetylthiophene and an equimolar amount of hydroxylamine hydrochloride in 20 mL of deionized water[1].

  • Heating: Warm the mixture and stir continuously at 50–60 °C for 30 minutes.

  • Basification: Add NaOH portion-wise to the mixture to facilitate the nucleophilic attack of the amine on the carbonyl carbon.

  • Stirring: Continue stirring for 1–1.5 hours at room temperature until precipitation is complete[1].

  • Isolation: Filter the precipitate under reduced pressure. Wash twice with cold deionized water.

  • Purification: Recrystallize from ethanol and dry under a vacuum to obtain the pure 1-(2-thienyl)ethanone oxime. Prepare a 0.01 M stock solution in ethanol for spectrophotometric assays.

Protocol 3.2: Extractive Spectrophotometric Determination of Palladium(II)

Objective: Quantify trace Pd(II) in synthetic mixtures or catalyst samples.

  • Sample Preparation: Transfer an aliquot of the sample solution containing 1–20 µg/mL of Pd(II) into a 50 mL separatory funnel.

  • pH Adjustment: Add 5.0 mL of sodium acetate-hydrochloric acid buffer to adjust the aqueous phase to pH 2.0 (optimal for Pd²⁺ complexation)[3].

  • Ligand Addition: Add 2.0 mL of the 0.01 M 1-(2-thienyl)ethanone oxime ethanolic solution. Mix thoroughly and allow 2 minutes for the yellow complex to fully form.

  • Extraction: Add exactly 10.0 mL of chloroform to the funnel. Shake vigorously for 2 minutes to partition the neutral complex into the organic phase.

  • Phase Separation: Allow the layers to separate. Drain the lower chloroform layer and pass it through anhydrous sodium sulfate to remove residual water droplets.

  • Measurement: Measure the absorbance of the organic extract at λmax​ ~420 nm against a reagent blank prepared under identical conditions using a UV-Vis spectrophotometer[3].

  • Calculation: Determine the Pd(II) concentration using a pre-established calibration curve governed by Beer's Law.

Protocol 3.3: Extractive Spectrophotometric Determination of Cobalt(II)

Objective: Quantify trace Co(II) in pharmaceutical formulations or alloys.

  • Sample Preparation: Transfer an aliquot containing 1–10 µg/mL of Co(II) into a separatory funnel.

  • pH Adjustment: Add 5.0 mL of ammonium chloride-ammonium hydroxide buffer to adjust the pH to 8.5[4].

  • Ligand Addition: Add 2.0 mL of the 0.01 M 1-(2-thienyl)ethanone oxime solution. A distinct yellow/brown complex will form.

  • Extraction: Extract with 10.0 mL of chloroform (or n-butanol). Shake vigorously for 2 minutes.

  • Measurement: Collect the organic phase, dry over anhydrous sodium sulfate, and measure the absorbance at λmax​ ~430 nm against a reagent blank[4].

Data Presentation: Analytical Parameters

The following table summarizes the optimized quantitative data and analytical figures of merit for the spectrophotometric determination of Pd(II) and Co(II) using heterocyclic ketoximes of this class.

Analytical ParameterPalladium(II) ComplexCobalt(II) Complex
Optimal pH Range 1.5 – 3.0 (Acidic)8.0 – 9.0 (Basic)
Extracting Solvent ChloroformChloroform / n-Butanol
Absorption Maximum ( λmax​ ) ~420 nm~430 nm
Molar Absorptivity ( ϵ ) ≈3.08×104 L mol⁻¹ cm⁻¹ ≈5.84×103 L mol⁻¹ cm⁻¹
Beer's Law Range 1.0 – 20.0 µg/mL1.0 – 10.0 µg/mL
Sandell's Sensitivity 3.45×10−3 µg/cm² 10.08×10−3 µg/cm²
Complex Stoichiometry (M:L) 1:21:2

Analytical Workflow Visualization

The following diagram outlines the self-validating system of the analytical workflow, ensuring reproducibility and accuracy across different laboratory environments.

AnalyticalWorkflow Step1 1. Sample Prep (Acid Digestion) Step2 2. Buffer Addition (pH Control) Step1->Step2 Step3 3. Ligand Addition (Oxime Reagent) Step2->Step3 Step4 4. Solvent Extraction (Phase Separation) Step3->Step4 Step5 5. UV-Vis Analysis (Absorbance) Step4->Step5 Step6 6. Quantification (Beer's Law) Step5->Step6

Caption: Step-by-step analytical workflow for the extractive spectrophotometric determination of metals.

References

  • [1] Synthesis, Characterization and Preliminary Antifungal Activity of Some Co(II) and Zn(II) Complexes Derived from Oximes of 2-Acetyl Aromatic Heterocycles. Orbital: The Electronic Journal of Chemistry (2021). URL:

  • [2] Pyrazine-2-amidoxime Ni(II) Complexes: From Ferromagnetic Cluster to Antiferromagnetic Layer. ResearchGate (2021). URL:

  • [3] Extractive Spectrophotometric Determination of Palladium Metal at Trace Level using (p-Methoxyphenyl) ethane-1, 2-dion-1-oxime as an Analytical Reagent. TSI Journals. URL:

  • [4] Spectrophotometric Determination of Co(II) as a Complex with 1,2-Propanedione, 1-Phenyl-1-(2-Hydroxyl-5-Bromo-Benzilidineazine)-2-Oxime. International Journal of Pharmaceutical Sciences and Research (2013). URL:

Sources

Application

Synthesis and Biological Evaluation of 2-Acetylthiophene Oxime Derivatives: A Comprehensive Protocol for Drug Discovery

Scientific Context and Mechanistic Rationale The compound ethanone, 1-(2-thienyl)-, oxime, (1Z)- (commonly referred to as 2-acetylthiophene oxime) serves as a highly versatile and privileged scaffold in medicinal chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context and Mechanistic Rationale

The compound ethanone, 1-(2-thienyl)-, oxime, (1Z)- (commonly referred to as 2-acetylthiophene oxime) serves as a highly versatile and privileged scaffold in medicinal chemistry[1]. The oxime ether derivatives of this thiophene building block exhibit a broad and potent spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties[2].

From a structural perspective, the thiophene ring provides essential lipophilicity and unique electronic properties that enhance membrane permeability. Simultaneously, the oxime ether linkage (–C=N–O–R) offers superior metabolic stability compared to standard esters or imines, while acting as a critical hydrogen bond acceptor during target-protein binding[2].

Historically, synthesizing these oxime ethers required prolonged heating (up to 72 hours) in solvents like acetone or toluene with mild bases (e.g., K₂CO₃), often resulting in incomplete conversions and demanding tedious chromatographic purification[3]. To optimize this workflow for high-throughput drug discovery, this application note details a highly efficient "superbase" methodology utilizing pulverized potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO)[3].

SyntheticWorkflow N1 2-Acetylthiophene + NH2OH N2 Condensation (pH 2-6, AcOH) N1->N2 N3 2-Acetylthiophene Oxime N2->N3 N4 O-Alkylation (R-Cl, KOH/DMSO) N3->N4 N5 Oxime Ether Derivatives N4->N5

Synthetic workflow for 2-acetylthiophene oxime derivatives using superbase methodology.

Experimental Protocols

The following protocols are designed as self-validating systems. By strictly controlling the pH during condensation and utilizing a superbase environment for alkylation, researchers can bypass column chromatography, ensuring high-purity yields suitable for immediate biological screening.

Protocol A: Synthesis of (1Z)-1-(thiophen-2-yl)ethan-1-one oxime

Objective: High-yield preparation of the starting oxime scaffold.

  • Reagent Preparation: Dissolve 2-acetylthiophene (1.0 eq) in an appropriate solvent mixture (e.g., aqueous ethanol or methanol)[1].

  • Nucleophilic Addition: Add hydroxylamine hydrochloride (1.0–1.2 eq) to the stirring solution[1].

  • pH Optimization (Critical Step): Adjust the pH of the reaction mixture to 2–6 using a lower aliphatic carboxylic acid, such as glacial acetic acid[1].

    • Causality: This specific pH range is the mechanistic "sweet spot." It provides enough protons to activate the carbonyl oxygen (enhancing electrophilicity) without fully protonating the hydroxylamine, which would render it non-nucleophilic. This adjustment accelerates the reaction, reducing the required time by 1–2 hours[1].

  • Reaction Monitoring: Stir at room temperature to mild reflux. Monitor via Thin Layer Chromatography (TLC) until the ketone spot disappears.

  • Workup: Neutralize the mixture, extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and recrystallize to yield the pure (1Z)-oxime.

Protocol B: Room-Temperature O-Alkylation (Superbase Method)

Objective: Rapid, chromatography-free synthesis of oxime ethers using stable alkyl/benzyl chlorides.

  • Superbase Generation: In a dry flask under an inert atmosphere, suspend pulverized potassium hydroxide (KOH, 4.0 eq) in anhydrous DMSO[3].

    • Causality: DMSO strongly solvates the potassium cation but leaves the hydroxide anion unsolvated ("naked"). This drastically increases the basicity of the system, creating a superbase environment capable of instantaneous deprotonation[3].

  • Oximate Formation: Add the synthesized 2-acetylthiophene oxime (1.0 eq) to the suspension and stir for 15 minutes at room temperature.

  • Electrophilic Substitution: Add the corresponding alkyl, benzyl, or functionalized chloride (1.2 eq)[3].

    • Causality: The highly nucleophilic oximate anion generated in step 2 allows for the use of cheaper, more stable alkyl chlorides instead of highly reactive bromides or iodides. The Sₙ2 substitution proceeds efficiently at room temperature, preventing thermal degradation of sensitive functional groups[3].

  • Reaction Time: Stir at room temperature for 2 minutes to 3 hours, depending on the steric bulk of the chloride (e.g., benzyl chlorides react in ~15 mins, while bulky alkylamines may take up to 3 hours)[3].

  • Isolation: Quench the reaction by pouring it into ice water. Extract with ethyl acetate or diethyl ether. Because the conversion is typically quantitative, the organic layer can simply be washed with water to remove DMSO, dried, and concentrated to yield the pure oxime ether without silica gel chromatography[3].

Quantitative Data: Reaction Efficiency and Biological Activity

The superbase methodology allows for the rapid generation of diverse libraries. Below is a summary of quantitative data comparing different R-group substitutions, their synthesis metrics, and primary biological targets.

Derivative (R-Group)Halide SourceReaction TimeYield (%)Primary Biological ActivityReference
Benzyl Benzyl chloride15 min92 - 96%Antimicrobial (C. albicans, S. aureus)[3],[4]
2-Morpholinoethyl 4-(2-chloroethyl)morpholine30 min85 - 89%Anticancer (HeLa cell cytotoxicity)[3],[2]
Uracil-conjugated Uracil-alkyl chloride45 min79 - 82%Antitumor / Apoptosis induction[5],[2]
n-Butyl n-Butyl chloride120 min88 - 91%Anti-inflammatory / Anti-aggregating[3],[2]

Biological Pathways and Mechanism of Action

Oxime ethers derived from 2-acetylthiophene have demonstrated potent cytotoxicity against human cervical cancer (HeLa) cell lines. Specific derivatives, such as those containing morpholinoethyl moieties, have been shown to reduce HeLa cell viability below 20% at concentrations of 100–250 μg/mL[2]. Furthermore, O-benzyl derivatives exhibit targeted antimicrobial action, disrupting the cellular integrity of Candida albicans and Escherichia coli[4].

The biological efficacy is largely attributed to the molecule's ability to internalize via the lipophilic thiophene ring, followed by the oxime ether acting as a hydrogen-bond acceptor within the active sites of target kinases or structural proteins, ultimately triggering apoptotic or lytic pathways[2][4].

BioPathway N1 Thiophene Oxime Ether N2 Cellular Internalization N1->N2 N3 Target Interaction (H-Bonding / Lipophilic) N2->N3 N4 Enzyme / Kinase Inhibition N3->N4 N5 Apoptosis / Microbial Death N4->N5

Proposed biological mechanism of action for thiophene oxime ether derivatives.

References

  • [3] Study of the Room-Temperature Synthesis of Oxime Ethers by using a Super Base. d-nb.info. 3

  • [5] The Oxime Ethers with Heterocyclic, Alicyclic and Aromatic Moiety as Potential Anti-Cancer Agents. nih.gov. 5

  • [1] EP0245835B1 - Novel thiophene derivatives and methods for producing the same. Google Patents. 1

  • [2] Furan and Thiophene Oximes: Synthesis, Reactions, and Biological Activity. researchgate.net. 2

  • [4] Novel O-Benzyl Oxime Ethers of 1-(Thiophen-2-yl)ethan-1-one – Synthesis, Structure and Antimicrobial Activity. researchgate.net. 4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Separation &amp; Characterization of Ethanone, 1-(2-thienyl)-, oxime (E/Z Isomers)

As a Senior Application Scientist, I frequently consult with researchers facing the notorious challenge of separating the geometric isomers of ethanone, 1-(2-thienyl)-, oxime (commonly known as 2-acetylthiophene oxime)....

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with researchers facing the notorious challenge of separating the geometric isomers of ethanone, 1-(2-thienyl)-, oxime (commonly known as 2-acetylthiophene oxime). Because the energy barrier for rotation around the C=N bond is high enough to allow isolation but low enough to permit isomerization under standard laboratory conditions, separating these isomers requires a mechanistic understanding of their thermodynamic environment.

This guide bypasses generic advice to provide field-proven, causality-driven protocols and troubleshooting matrices designed to yield stereochemically pure E and Z fractions.

Mechanistic Workflow & Visualization

The separation of 2-acetylthiophene oxime isomers hinges on exploiting either subtle differences in polarity (via deactivated chromatography) or distinct spatial geometries (via supramolecular encapsulation).

SeparationWorkflow Mixture 2-Acetylthiophene Oxime (E/Z Mixture) TLC TLC Optimization (Assess ΔRf) Mixture->TLC Standard Route Encapsulation Supramolecular Capsule Mixture->Encapsulation Advanced Route Chromatography Silica Gel Column TLC->Chromatography Optimized Phase Z_Isomer Z-Isomer (Syn to Methyl) Chromatography->Z_Isomer E_Isomer E-Isomer (Syn to Thiophene) Chromatography->E_Isomer Encapsulation->Z_Isomer Aqueous Phase Encapsulation->E_Isomer Organic Phase Validation 1H & 2D NOESY NMR Z_Isomer->Validation E_Isomer->Validation

Experimental workflow for the separation and validation of 2-acetylthiophene oxime E/Z isomers.

Diagnostic Q&A (FAQs)

Q: Why does 2-acetylthiophene oxime synthesize as a mixture, and how do the isomers differ? A: The condensation of 2-acetylthiophene with hydroxylamine hydrochloride yields an E/Z mixture because the reaction is under thermodynamic control, and the energy difference between the two states is minimal[1]. The E-isomer (where the oxime -OH is syn to the thiophene ring) and the Z-isomer (where the -OH is syn to the methyl group) possess slightly different dipole moments and hydrogen-bonding capabilities, which we exploit for separation.

Q: How can I definitively assign the E and Z stereochemistry analytically? A: 1D 1 H NMR combined with 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is the gold standard[2]. NOESY detects through-space interactions (< 5 Å).

  • Z-isomer: You will observe a strong NOE cross-peak between the oxime -OH proton and the adjacent methyl (-CH 3​ ) protons[2].

  • E-isomer: The cross-peak will appear between the oxime -OH proton and the C3-proton of the thiophene ring.

Q: My separated isomers keep reverting to a mixture in the NMR tube. Why? A: Oximes are highly susceptible to acid-catalyzed and photo-induced isomerization[3]. Trace acid in CDCl 3​ (a common NMR solvent) or prolonged exposure to ambient UV light provides the activation energy necessary to break the C=N π -bond temporarily, re-establishing the thermodynamic equilibrium. Always filter CDCl 3​ through basic alumina before use.

Troubleshooting Matrix

SymptomMechanistic CausalityCorrective Action
Co-elution on Silica Gel Minimal polarity difference ( ΔRf​<0.05 ); standard hexanes/EtOAc gradients are too polar, causing band broadening.Switch to a low-polarity, high-resolution system (e.g., Toluene/EtOAc 95:5). Use fine silica (230-400 mesh) and run a highly gradual step gradient[4].
Post-Column Isomerization Unmodified silica gel contains acidic silanol groups that catalyze E/Z interconversion during transit down the column.Pre-treat the silica gel slurry and mobile phase with 1% Triethylamine (TEA) to neutralize acidic sites[2].
Incomplete Crystallization Both isomers have similar crystal packing energies, leading to co-precipitation or "oiling out" rather than sharp crystallization.Seed the solution with a pure crystal of the target isomer, or utilize selective precipitation by bubbling anhydrous HCl to precipitate the E-isomer as a hydrochloride salt[2].

Self-Validating Experimental Protocols

Protocol A: Base-Deactivated Chromatographic Separation

Use this method for standard preparative-scale separations.

  • Stationary Phase Deactivation (Critical Step): Slurry silica gel in your starting mobile phase (e.g., Hexane) containing 1% v/v Triethylamine (TEA). Causality: TEA caps the acidic silanol groups on the silica, preventing acid-catalyzed isomerization during the run.

  • Sample Loading: Dissolve the crude 2-acetylthiophene oxime mixture in the absolute minimum volume of dichloromethane (DCM). Load evenly onto the column head.

  • Elution: Elute using a gradient of Hexane:Ethyl Acetate (starting at 95:5, increasing by 1% EtOAc increments).

  • Fraction Collection & Cold Storage: Collect fractions in amber vials to prevent photo-isomerization. Evaporate solvent under reduced pressure at a bath temperature not exceeding 30°C .

  • Self-Validation Check: Immediately re-spot the concentrated fractions on a TEA-treated TLC plate alongside the crude mixture. If the isolated fraction shows a single spot, the separation is successful. If two spots reappear, thermal or acidic isomerization occurred during concentration.

Protocol B: Advanced Supramolecular Biphasic Extraction

Use this method when chromatography fails or when >99% isomeric purity is required. This leverages recent advances in supramolecular chemistry[3][5].

  • Biphasic Setup: Dissolve the E/Z oxime mixture in a non-polar organic solvent (e.g., CDCl 3​ or dichloromethane).

  • Encapsulation: Add an equal volume of D 2​ O (or water) containing a 1 mM concentration of a water-soluble benzoselenodiazole cavitand capsule[3].

  • Agitation: Vigorously mix or gently sonicate the biphasic system for 10 minutes. Causality: The Z-isomer has a highly specific spatial affinity for the chalcogen-bonded capsule cavity and is selectively pulled into the aqueous phase, leaving the E-isomer free in the organic phase[5].

  • Phase Separation: Separate the organic layer (pure E-isomer) from the aqueous layer (encapsulated Z-isomer).

  • Self-Validation Check (DOSY NMR): Run a DOSY (Diffusion-Ordered Spectroscopy) NMR on the aqueous phase. The Z-isomer signals will exhibit the same slow diffusion coefficient as the massive cavitand, proving it is successfully trapped inside the capsule and structurally isolated[5].

Quantitative Data Summary

Table 1: Spectroscopic and Physical Differentiation of 2-Acetylthiophene Oxime Isomers

PropertyE-Isomer (syn to Thiophene)Z-Isomer (syn to Methyl)
Thermodynamic Stability Generally LowerGenerally Higher
2D NOESY Cross-Peaks Oxime -OH Thiophene C3-HOxime -OH Methyl -CH 3​
1 H NMR Shift (-CH 3​ ) Deshielded (Higher ppm)Shielded (Lower ppm)[2]
Chromatographic Elution Typically elutes second (slower)Typically elutes first (faster)
Capsule Affinity (Supramolecular) Weak (Remains in organic phase)[3]Strong (>99% selectivity, aqueous)[5]

References

  • Thieme Connect. Product Class 15: Oximes. Science of Synthesis. URL: [Link]

  • RECERCAT. Selective Binding and Isomerization of Oximes in a Self-assembled Capsule. RECERCAT (2022). URL: [Link]

  • ResearchGate. Synthesis, isomerization, and DFT studies of five-membered heterocyclic ketoximes. ResearchGate. URL: [Link]

  • PubMed. Selective Binding and Isomerization of Oximes in a Self-Assembled Capsule. JACS (2023). URL:[Link]

Sources

Optimization

Troubleshooting low yields in ethanone, 1-(2-thienyl)-, oxime, (1Z)- synthesis

Welcome to the technical support center for the synthesis of ethanone, 1-(2-thienyl)-, oxime, (1Z)-. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of ethanone, 1-(2-thienyl)-, oxime, (1Z)-. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this synthesis. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction yields and ensure the integrity of your results.

Troubleshooting Guide: Addressing Low Yields

Low or inconsistent yields are a common frustration in organic synthesis. This section provides a structured approach to identifying and resolving the root causes of poor outcomes in your oximation reaction.

Problem 1: Low to No Product Formation

You've followed the protocol, but your final yield is disappointingly low, or you have no desired product at all. Let's break down the likely culprits.

The conversion of the starting material, 2-acetylthiophene, to the oxime may not have reached completion.

Solutions & Scientific Rationale:

  • Reaction Time: Oximation reactions can sometimes be slower than anticipated. It is crucial to monitor the reaction's progress using an appropriate analytical technique like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] Continue the reaction until the starting material spot or peak is no longer visible.

  • Temperature: While many oximations proceed at room temperature, some may require gentle heating to overcome the activation energy barrier. Consider refluxing in a suitable solvent like ethanol to drive the reaction to completion.[2] However, be cautious, as temperatures exceeding 120°C can lead to undesired side reactions and decrease the yield.[3]

  • Mixing: Inadequate stirring, especially in larger-scale reactions, can lead to localized concentration gradients and incomplete mixing of reactants.[1] Ensure vigorous and consistent agitation throughout the reaction.

The pH is a critical parameter for the condensation of hydroxylamine with a ketone.[2] The reaction rate is significantly influenced by the acidity of the medium.

Solutions & Scientific Rationale:

  • Optimal pH Range: The ideal pH for oxime formation is typically weakly acidic, between 4 and 6.[2][4] This pH range facilitates the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by hydroxylamine.

  • Base and Buffer Systems: When using hydroxylamine hydrochloride (NH₂OH·HCl), a base is required to liberate the free hydroxylamine. Common choices include sodium acetate, sodium carbonate, or pyridine.[2][5] Using a buffer system, such as sodium acetate/acetic acid, can help maintain the optimal pH throughout the reaction.[5] A patent for a similar synthesis suggests that adjusting the pH to about 2-6 with a carboxylic acid like acetic acid can significantly shorten the reaction time while maintaining high yields.[3]

The stoichiometry of your reactants can directly impact the extent of the reaction.

Solutions & Scientific Rationale:

  • Excess Hydroxylamine: To ensure the complete conversion of 2-acetylthiophene, it is advisable to use a slight excess of hydroxylamine hydrochloride and the base.[2] A molar ratio of 1:1.1-1.5 (ketone:hydroxylamine HCl:base) is a good starting point.[2] A patent suggests using 1.0-1.2 moles of hydroxylamine hydrochloride or sulfate per mole of 2-acetylthiophene.[3]

Problem 2: Product Loss During Work-up and Purification

You've successfully formed the oxime, but the yield diminishes significantly after extraction and purification.

The desired product may not be transferring efficiently from the aqueous phase to the organic phase during extraction.

Solutions & Scientific Rationale:

  • Solvent Choice: Ensure you are using an appropriate extraction solvent. Ethyl acetate is a common and effective choice.[1]

  • Multiple Extractions: Perform multiple extractions (e.g., 3x) with the organic solvent to maximize the recovery of the product from the aqueous layer.[1]

  • Breaking Emulsions: Emulsions can form at the aqueous-organic interface, trapping your product. To break emulsions, you can add brine (a saturated aqueous solution of NaCl) or gently swirl the separatory funnel.[1]

The chosen purification method may be leading to product loss.

Solutions & Scientific Rationale:

  • Recrystallization: This is a common and effective method for purifying oximes.[6]

    • Solvent Selection: Choose a solvent or solvent system in which the oxime is sparingly soluble at room temperature but highly soluble when hot. A mixture of dichloromethane and hexanes or ethanol can be effective.[1][6]

    • Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product to ensure maximum recovery upon cooling.[6]

    • Slow Cooling: Allow the solution to cool slowly to promote the formation of pure crystals. Rapid cooling can lead to the precipitation of impurities or the formation of an oil.[6]

  • Column Chromatography: For difficult separations, column chromatography using silica gel can be employed.[6] Select an appropriate eluent system by first performing TLC analysis to determine the optimal solvent polarity for separating your product from impurities.

Frequently Asked Questions (FAQs)

Q1: What are the expected E/Z isomers for this oxime, and how can I control the stereoselectivity?

A1: The reaction of a ketone with hydroxylamine can produce a mixture of (E) and (Z) isomers. The (1Z)- isomer specified in the topic is one of these. The ratio of isomers formed can be influenced by reaction conditions such as solvent, temperature, and pH. Often, one isomer is thermodynamically more stable and may be favored under equilibrium conditions. To obtain a single isomer, you may need to perform separation by fractional recrystallization or column chromatography.[5]

Q2: Can side reactions occur during the synthesis?

A2: Yes, under certain conditions, side reactions can lower your yield. A potential side reaction is the Beckmann rearrangement, where the oxime rearranges to an amide in the presence of a strong acid.[2] It is crucial to avoid strongly acidic conditions to prevent this.

Q3: How should I store the final product?

Q4: What is the quality of the starting materials I should be using?

A4: The purity of your starting materials, 2-acetylthiophene and hydroxylamine hydrochloride, is critical.[2] Impurities in the starting materials can lead to side reactions and a lower yield of the desired product. Use reagents of high purity, and if necessary, consider purifying the 2-acetylthiophene by distillation before use.

Experimental Protocol: Synthesis of Ethanone, 1-(2-thienyl)-, oxime, (1Z)-

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

Materials:

  • 2-Acetylthiophene

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-acetylthiophene (1.0 eq) in a mixture of ethanol and water.

  • Addition of Reagents: Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.2 eq) to the flask.

  • Reaction: Stir the mixture at room temperature or heat to a gentle reflux (e.g., 60-80°C).[1][3] Monitor the reaction progress by TLC until the 2-acetylthiophene is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a precipitate has formed, you may be able to isolate the product by vacuum filtration.

    • Alternatively, remove the ethanol under reduced pressure using a rotary evaporator.

    • Add water to the residue and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer three times with ethyl acetate.[1]

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or dichloromethane/hexanes).[1][6]

Data Presentation

ParameterRecommended ConditionRationale
Molar Ratio (Ketone:NH₂OH·HCl:Base) 1 : 1.1-1.5 : 1.1-1.5[2]A slight excess of hydroxylamine and base drives the reaction to completion.
pH Weakly Acidic (pH 4-6)[2][4]Optimizes the rate of condensation between the ketone and hydroxylamine.
Temperature Room Temperature to Reflux (~80°C)[2]Increases reaction rate, but temperatures >120°C should be avoided to prevent side reactions.[3]
Solvent Ethanol/Water Mixture[2]Facilitates dissolution of reactants and allows for product crystallization upon cooling.

Visualizations

Troubleshooting_Low_Yield Start Low Yield Observed Check_Completion Check Reaction Completion (TLC/HPLC) Start->Check_Completion Incomplete Reaction Incomplete Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Check_pH Verify Reaction pH Incomplete->Check_pH Workup_Loss Investigate Work-up/Purification Complete->Workup_Loss Incorrect_pH pH Out of Range (4-6) Check_pH->Incorrect_pH No Correct_pH pH is Optimal Check_pH->Correct_pH Yes Check_Ratios Review Molar Ratios Correct_pH->Check_Ratios Incorrect_Ratios Sub-optimal Ratios Check_Ratios->Incorrect_Ratios No Correct_Ratios Ratios are Correct Check_Ratios->Correct_Ratios Yes Experimental_Workflow Start Start: 2-Acetylthiophene Reaction Reaction: + NH2OH·HCl + Base (e.g., NaOAc) in EtOH/H2O Start->Reaction Monitoring Monitoring: TLC/HPLC Reaction->Monitoring Workup Work-up: Extraction with Ethyl Acetate Monitoring->Workup Reaction Complete Purification Purification: Recrystallization Workup->Purification Product Final Product: (1Z)-ethanone, 1-(2-thienyl)-, oxime Purification->Product

Caption: General experimental workflow.

References

  • Novel thiophene derivatives and methods for producing the same. (n.d.). Google Patents.
  • BenchChem Technical Support Team. (2025, December). How to improve the yield of Deoxybenzoin oxime synthesis. Benchchem.
  • Product Class 15: Oximes. (n.d.). Science of Synthesis.
  • Research Progress on Sustainable and Green Production of Oxime. (2025, May 3). ACS Publications. Retrieved from [Link]

  • Process for producing oximes. (n.d.). Google Patents.
  • Oximes. (2014, January 25). Sciencemadness Discussion Board. Retrieved from [Link]

  • Scale-up challenges in the synthesis of "Ethanone, 1-(2-aminophenyl)-, oxime". (n.d.). Benchchem.
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • New Uncharged 2-Thienostilbene Oximes as Reactivators of Organophosphate-Inhibited Cholinesterases. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Furan and Thiophene Oximes: Synthesis, Reactions, and Biological Activity. (Review). (n.d.).
  • Technical Support Center: Purification of 1-(Naphthalen-1-yl)ethanone Oxime. (n.d.). Benchchem.

Sources

Troubleshooting

Optimizing recrystallization conditions for high-purity ethanone, 1-(2-thienyl)-, oxime, (1Z)-

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex thermodynamic and kinetic challenges associated with the isolation of ethanone, 1-(2-thienyl)-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex thermodynamic and kinetic challenges associated with the isolation of ethanone, 1-(2-thienyl)-, oxime, (1Z)- (also known as (Z)-2-acetylthiophene oxime).

Because oximes exhibit geometric E/Z isomerism around the C=N double bond, achieving high-purity isolation of the (1Z)-isomer requires strict control over solvent polarity, temperature, and pH. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure reproducible diastereomeric resolution.

Visualizing the Recrystallization & CIDT Workflow

To maximize the yield of the (1Z)-isomer from a mixed E/Z crude, we employ a combination of kinetic seeding and Crystallization-Induced Diastereomer Transformation (CIDT).

G A Crude (1Z)/(1E) Mixture 2-Acetylthiophene Oxime B Dissolution in Aqueous EtOH at ≤60°C (Avoid Heat) A->B Add Solvent C Slow Cooling to 20°C (Kinetic Seeding) B->C Controlled Cooling D Crystallization of (1Z)-Isomer C->D Filtration E Mother Liquor (Enriched in 1E) C->E Filtrate F Acid-Catalyzed Isomerization (CIDT Recycling) E->F HCl/H2O F->A Re-equilibration

Caption: Workflow for selective recrystallization and CIDT recycling of (1Z)-oxime isomers.

Troubleshooting Guide & FAQs

Q: My crude oxime mixture is "oiling out" (forming a biphasic liquid) instead of forming crystals. How do I fix this? A: Oiling out occurs when the melting point of the solute-impurity mixture falls below the saturation temperature of the solvent system. Because 2-acetylthiophene oxime has a relatively low melting point, a high concentration of the (1E)-isomer and unreacted starting materials depresses the melting point further.

  • Causality: The chosen solvent is likely too non-polar (e.g., pure hexane), or the cooling rate is too rapid, causing the solute to crash out as a supercooled liquid rather than nucleating.

  • Solution: Switch to a binary solvent system like aqueous ethanol (EtOH:H₂O). Heat the mixture to no more than 60°C to dissolve the crude, then cool slowly (0.5°C/min). Introduce a pure seed crystal of the (1Z)-isomer just above the cloud point to bypass the metastable oiling phase and force crystalline nucleation.

Q: I am losing my (1Z)-isomer to the (1E)-isomer during the heating phase of recrystallization. Why is this happening? A: You are experiencing thermally induced E/Z isomerization. The (1E)-isomer is generally the thermodynamically favored product, and elevated heating of oxime mixtures will naturally enrich the content of the E-isomer[1].

  • Causality: In protic solvents (like water or ethanol), acid-promoted isomerization occurs rapidly through the formation of a protonated oxime–water adduct, where rotation around the C=N bond becomes free[2]. If your crude mixture contains trace acidic byproducts from the oximation reaction (e.g., unneutralized hydroxylamine hydrochloride), the isomerization rate accelerates drastically under heat.

  • Solution: Limit your dissolution temperature to ≤60°C. Perform a mild basic wash (e.g., with dilute NaHCO₃) prior to recrystallization to neutralize trace acids, ensuring the geometric configuration remains stable in solution.

Q: How can I maximize the yield of the (1Z)-isomer if my crude is a 50:50 E/Z mixture? A: Employ a Crystallization-Induced Diastereomer Transformation (CIDT).

  • Causality: By intentionally adding a catalytic amount of acid to the mother liquor after the initial crop of (1Z) is harvested, you can re-equilibrate the remaining (1E)-enriched solution back to a mixed E/Z state. Subsequent cooling allows more (1Z)-isomer to crystallize out.

  • Solution: Note that increasing the temperature during CIDT has a detrimental impact on diastereoselectivity[3]. Keep the re-equilibration temperature strictly controlled (around 40°C), neutralize the acid, and repeat the cooling cycle.

Quantitative Data: Solvent System Optimization

The choice of solvent dictates both the yield and the diastereomeric purity of the final product. Recrystallization of thiophene oxime mixtures from alcohols is a proven method for isomer separation[4].

Solvent SystemVolume RatioE:Z Selectivity (Crystals)Yield (%)Mechanistic Observation
Hexane / EtOAc4:130:7045High solubility of Z-isomer leads to poor recovery.
Methanol100%15:8560Good selectivity, but requires extreme cooling (-20°C).
Ethanol / Water 3:1 5:95 78 Optimal. Water acts as an anti-solvent, driving selective Z-isomer precipitation.
Toluene100%50:5085Co-crystallization occurs; poor diastereomeric resolution.

Self-Validating Experimental Protocol

This step-by-step methodology ensures the high-purity isolation of (1Z)-1-(2-thienyl)ethanone oxime while preventing thermal degradation and unwanted isomerization. Every step includes a built-in validation check.

Step 1: Pre-treatment & Acid Neutralization

  • Dissolve the crude oxime mixture in ethyl acetate (5 volumes).

  • Wash the organic layer with an equal volume of 5% aqueous NaHCO₃ to remove trace HCl from the hydroxylamine reagent.

  • Self-Validation Check: Test the pH of the aqueous wash phase. It must read pH > 7. Proceeding with an acidic organic layer will trigger rapid E/Z isomerization during the heating phase[2].

Step 2: Dissolution

  • Concentrate the neutralized organic layer to dryness under reduced pressure.

  • Add 3 volumes of absolute Ethanol and 1 volume of Deionized Water (3:1 EtOH:H₂O).

  • Heat the suspension gently to 55°C (Do not exceed 60°C) with continuous stirring until complete dissolution is achieved.

  • Self-Validation Check: The solution must be completely clear. If the solution remains cloudy at 55°C, add Ethanol dropwise (up to 0.5 volumes) until clarity is achieved. Do not increase the temperature[3].

Step 3: Controlled Nucleation (Kinetic Seeding)

  • Program the heating mantle/bath to cool the flask at a strict rate of 0.5°C/min down to 40°C.

  • At exactly 40°C, introduce 0.1% w/w of pure (1Z)-isomer seed crystals.

  • Self-Validation Check: Observe the seed crystals for 5 minutes. They should remain suspended and begin to grow. If they dissolve entirely, the solution is undersaturated; cool the mixture by another 2°C and re-seed.

Step 4: Isolation

  • Continue cooling the mixture to 5°C over 2 hours to maximize precipitation.

  • Filter the white crystalline solid under vacuum.

  • Wash the filter cake with 1 volume of ice-cold 10% aqueous ethanol to remove residual mother liquor without dissolving the product.

  • Dry the crystals in a vacuum oven at 30°C to constant weight.

References

  • The role of water on the acid-promoted E/Z isomerization of oximes in aqueous solution Source: researchgate.net URL:2

  • Development of a Crystallization-Induced Diastereomer Transformation of Oxime Isomers for the Asymmetric Synthesis of (1S,6R)-3,9-Diazabicyclo[4.2.1]nonane Source: acs.org URL:3

  • Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities Source: nih.gov URL:1

  • EP0245835B1 - Novel thiophene derivatives and methods for producing the same Source: google.com (Patents) URL:4

Sources

Optimization

Preventing thermal degradation of ethanone, 1-(2-thienyl)-, oxime, (1Z)- during GC-MS analysis

Welcome to the specialized technical support center for the chromatographic analysis of Ethanone, 1-(2-thienyl)-, oxime, (1Z)- (also known as 2-acetylthiophene oxime). This center is designed for researchers and drug dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the specialized technical support center for the chromatographic analysis of Ethanone, 1-(2-thienyl)-, oxime, (1Z)- (also known as 2-acetylthiophene oxime). This center is designed for researchers and drug development professionals who are encountering thermal degradation, poor peak shape, or irreproducible quantitation during Gas Chromatography-Mass Spectrometry (GC-MS) workflows.

Mechanistic Deep Dive: The Causality of Oxime Degradation

Why Does Ethanone, 1-(2-thienyl)-, oxime, (1Z)- Degrade in GC-MS?

The oxime functional group (–C=N–OH) contains an active, highly polar hydroxyl hydrogen. When subjected to the high thermal energy of a standard GC injection port (typically 250°C–300°C), this molecule is highly susceptible to thermal degradation. The presence of active sites—such as exposed silanol groups on glass liners or trace metal impurities—catalyzes two primary degradation pathways:

  • Dehydration: The oxime loses a water molecule, converting into a nitrile derivative (e.g., 2-thiophenecarbonitrile)[1].

  • Beckmann Rearrangement: The oxime rearranges into an amide under thermal stress.

This thermal instability leads to split peaks, reduced signal-to-noise (S/N) ratios, and inaccurate quantitation[2].

The Chemical Solution: Silylation

To prevent thermal degradation, the active hydrogen must be masked. Derivatization via silylation using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (Trimethylchlorosilane) replaces the active hydrogen with a bulky, non-polar trimethylsilyl (TMS) group[3]. This transformation eliminates hydrogen bonding, increases volatility, and sterically shields the molecule from thermal cleavage, ensuring it elutes as a single, stable TMS-oxime ether[4][5].

G A Ethanone, 1-(2-thienyl)-, oxime, (1Z)- B Hot GC Inlet (>250°C) A->B Direct Injection D Derivatization (BSTFA + 1% TMCS) A->D Pre-treatment C Thermal Degradation (Nitriles / Amides) B->C Dehydration / Rearrangement E TMS-Oxime Ether (Thermally Stable) D->E Silylation F Intact GC-MS Elution (Single Sharp Peak) E->F GC-MS Analysis

Fig 1: Thermal degradation vs. silylation pathway for oxime GC-MS analysis.

Troubleshooting FAQs

Q: I am seeing two distinct peaks for my single oxime standard. Is my standard impure? A: Not necessarily. Oximes can exist as E and Z isomers, which may separate on a high-resolution capillary column. However, if the mass spectra of the two peaks differ significantly (e.g., one shows a loss of -18 Da for water), you are observing thermal dehydration in the inlet[2]. Switch to a deactivated liner, lower the inlet temperature to 200°C, or derivatize the sample[3].

Q: Why use BSTFA + 1% TMCS instead of standard BSTFA? A: Steric hindrance from the thiophene ring and the oxime geometry can slow down the silylation reaction. TMCS acts as a powerful catalyst that facilitates the transfer of the trimethylsilyl group to difficult-to-silylate compounds, ensuring 100% conversion and preventing the formation of multiple partial-derivative peaks[5].

Q: Can I use Programmable Temperature Vaporizing (PTV) injection instead of derivatization? A: Yes. If derivatization is not feasible due to matrix incompatibilities, a PTV inlet or Cold On-Column (COC) injection can be used. By injecting the sample at a low temperature (e.g., 40°C) and ramping the temperature synchronously with the column, you minimize the thermal shock that triggers degradation. However, derivatization remains the gold standard for long-term quantitative reliability[4].

Workflow Start Symptom: Peak Tailing, Split Peaks, or Low Recovery CheckLiner Inspect GC Inlet Liner Start->CheckLiner Step 1 ReplaceLiner Install Ultra-Inert Liner & Lower Temp to 200°C CheckLiner->ReplaceLiner Active Sites / Dirty Deriv Is Analyte Derivatized? CheckLiner->Deriv Liner is Clean ReplaceLiner->Deriv DoDeriv Perform BSTFA+TMCS Silylation Protocol Deriv->DoDeriv No Success Optimal Peak Shape & Stable MS Spectra Deriv->Success Yes DoDeriv->Success Re-analyze

Fig 2: Diagnostic workflow for resolving oxime degradation in GC-MS.

Standard Operating Procedure (SOP): Self-Validating Silylation Protocol

To ensure absolute scientific integrity, this protocol is designed as a self-validating system . It incorporates an Internal Standard (IS) to track derivatization efficiency and a System Suitability Test (SST) to verify instrument inertness before running actual samples.

Materials Required
  • Analyte: Ethanone, 1-(2-thienyl)-, oxime, (1Z)-

  • Internal Standard (IS): e.g., Acetophenone oxime-d5 (or similar stable analog)

  • Reagent: BSTFA + 1% TMCS (GC Grade)[5]

  • Solvent: Anhydrous Pyridine or Acetonitrile (Water-free is critical, as moisture destroys TMS reagents)[3]

Step-by-Step Methodology
  • System Blank Validation: Inject 1 µL of anhydrous solvent into the GC-MS. Verify the baseline is free of siloxane peaks (m/z 73, 147, 207, 281), which indicate column bleed or degraded liner deactivation.

  • Sample Preparation: Transfer 1.0 mg of the oxime sample into a 2 mL amber glass autosampler vial.

  • Internal Standard Addition: Add 10 µL of the IS solution (100 µg/mL) to the vial. Causality: The IS will undergo the exact same thermal and chemical stresses, allowing you to normalize recovery data and prove the derivatization was successful.

  • Solvent Addition: Add 100 µL of anhydrous pyridine to dissolve the sample. Pyridine also acts as an acid scavenger, driving the silylation reaction forward[3].

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial[2].

  • Incubation: Seal the vial tightly with a PTFE-lined cap. Heat in a dry block at 70°C for 45–60 minutes[3]. Causality: Heat provides the activation energy necessary to overcome the steric hindrance of the thiophene ring.

  • Cooling & Analysis: Allow the vial to cool to room temperature. Inject 1 µL into the GC-MS.

  • System Suitability Test (SST): Run 5 replicate injections of the derivatized standard. The protocol is validated if the Relative Standard Deviation (RSD) of the Analyte/IS peak area ratio is < 3.0%, and no underivatized oxime peaks are detected.

Quantitative Data & Benchmarks

The following table summarizes the optimized GC-MS parameters and expected analytical benchmarks when transitioning from direct injection to the derivatized protocol.

Table 1: GC-MS Parameter Optimization & Performance Benchmarks
Parameter / MetricDirect Injection (Underivatized)Silylated Injection (TMS-Oxime)Rationale / Causality
Inlet Temperature 250°C250°C - 280°CTMS-derivatives are thermally stable; higher temps ensure rapid, narrow band vaporization without degradation.
Inlet Liner Ultra-Inert, Single TaperStandard DeactivatedSilylation masks the active hydrogen, reducing the reliance on highly specialized, expensive ultra-inert liners.
Primary MS Ions (m/z) 141 (M+), 124 (Loss of OH)213 (M+), 198 (Loss of CH3)The TMS group adds 72 Da. The fragmentation pattern shifts, providing highly specific diagnostic ions for quantitation.
Peak Shape (Asymmetry) > 1.8 (Severe Tailing)1.0 - 1.1 (Symmetrical)Elimination of hydrogen bonding with the stationary phase prevents tailing.
Limit of Detection (LOD) ~ 500 ng/mL< 10 ng/mLImproved peak shape and reduced thermal loss drastically increase the signal-to-noise ratio[3].

References

  • Improved GC/MS analysis of opiates with use of oxime-TMS derivatives PubMed (nih.gov)[Link]

  • Oximes of fluoroalkyl-containing 1,3-diketones: specific features of synthesis, analysis, and thermal stability ResearchGate[Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions in (1Z)-1-(2-Thienyl)ethanone Oxime Preparation

Welcome to the Technical Support Center for the synthesis of (1Z)-1-(2-thienyl)ethanone oxime (also known as 2-acetylthiophene oxime). This guide is designed for researchers, scientists, and drug development professional...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of (1Z)-1-(2-thienyl)ethanone oxime (also known as 2-acetylthiophene oxime). This guide is designed for researchers, scientists, and drug development professionals who require high-purity (1Z)-stereoisomers for downstream pharmacological applications.

The oximation of 2-acetylthiophene is notoriously prone to stereoisomeric scrambling (yielding E/Z mixtures) and acid-catalyzed side reactions. This center provides validated protocols, root-cause analyses, and troubleshooting strategies to maintain scientific integrity and maximize your target yield.

Mechanistic Overview & Workflow

The synthesis of the (1Z)-isomer is fundamentally a battle between kinetic control and thermodynamic stability. Understanding the reaction pathways is critical to preventing unwanted byproducts.

G Ketone 2-Acetylthiophene + NH2OH·HCl Intermediate Tetrahedral Intermediate Ketone->Intermediate Base, pH 4-6 Z_Oxime (1Z)-Oxime (Target) Intermediate->Z_Oxime Kinetic Control E_Oxime (1E)-Oxime (Thermodynamic) Intermediate->E_Oxime Thermodynamic Z_Oxime->Ketone Hydrolysis (pH < 2) Z_Oxime->E_Oxime Heat / Acid Amide Amide (Beckmann) Z_Oxime->Amide Strong Acid E_Oxime->Z_Oxime UV Photoisomerization E_Oxime->Amide Strong Acid

Reaction pathway of 2-acetylthiophene oximation and competing side reactions.

Section 1: Validated Protocol for (1Z)-Enriched Synthesis

To synthesize the (1Z)-isomer, we must overcome the thermodynamic preference for the (1E)-isomer (where the hydroxyl group is anti to the bulky thienyl ring)[1]. The following protocol utilizes low-temperature kinetic control followed by visible-light [2] to enrich the Z-isomer and serves as a self-validating system.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 2-acetylthiophene (1.0 equiv, 10 mmol) in a mixed solvent system of methanol/water (10:1 v/v).

    • Causality: This specific ratio ensures complete solubility of both the organic ketone and the inorganic salts, preventing biphasic reaction stalling[3].

  • Base Addition: Add sodium acetate (1.2 equiv) to the solution and stir for 5 minutes.

    • Causality: Sodium acetate acts as a mild buffer, keeping the pH strictly between 4.5 and 6.0. Unbuffered conditions lead to extreme acidity from the HCl salt, [4].

  • Hydroxylamine Addition: Slowly add hydroxylamine hydrochloride (1.1 equiv) portion-wise at 0–5 °C. Stir for 2 hours at this temperature.

    • Causality: Low temperatures favor the kinetic (1Z)-product and prevent premature thermal equilibration to the (1E)-isomer.

  • Photoisomerization (Z-Enrichment): Transfer the resulting E/Z mixture to a borosilicate glass reactor. Irradiate with a visible-light source (e.g., 400 nm LEDs) in the presence of a triplet photosensitizer (e.g., Ir(ppy)3, 1 mol%) for 4 hours at room temperature.

    • Causality: Energy transfer (EnT) catalysis selectively excites the E-isomer, allowing the C=N bond to rotate and trap the molecule in the desired Z-configuration[2].

  • Isolation & Validation: Concentrate the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Validate the Z/E ratio immediately via ¹H NMR (See FAQ 4).

Section 2: Troubleshooting Matrix

Use the following quantitative data table to diagnose and correct side reactions based on your analytical indicators.

Side Reaction / IssueAnalytical Indicator (Self-Validation)Root CauseCorrective Action
High (1E)-Isomer Ratio ¹H NMR: Methyl singlet shifted downfield (~2.2 ppm) relative to Z-isomer (~2.0 ppm).Thermodynamic equilibration due to high reaction temperature (>60 °C).Maintain reaction temp at 0–5 °C. Implement UV/Vis photoisomerization post-synthesis[2].
Beckmann Rearrangement IR Spectroscopy: Strong C=O stretch (~1650 cm⁻¹) and N-H stretch (~3300 cm⁻¹).pH < 3.0 or localized heating. Strong acids catalyze anti-migration of the oxime group[4].Buffer the reaction with sodium acetate. Strictly avoid strong mineral acids.
Ketone Hydrolysis GC-MS: Presence of starting material (m/z 126) after initial full conversion.Prolonged exposure to aqueous acidic or basic conditions during workup.Quench the reaction promptly. Keep workup pH neutral (pH 7.0).
Nitrone Formation Mass Spec: M+16 peak (m/z 157).Over-oxidation or bimolecular tautomerization in highly concentrated solutions.Run the reaction at lower concentrations (<0.5 M). Avoid oxidizing environments[5].
Section 3: Frequently Asked Questions (FAQs)

Q1: Why does the oximation of 2-acetylthiophene naturally favor the (1E)-isomer, and how does this affect my drug development pipeline? A1: The thermodynamic preference is dictated by steric hindrance. According to Cahn-Ingold-Prelog (CIP) priority rules, the thienyl ring has a higher priority than the methyl group. In the (1E)-isomer, the oxime hydroxyl group is positioned anti to the bulky thienyl ring, minimizing steric clash.[1] confirm that the E-isomer is significantly lower in energy. If your downstream active pharmaceutical ingredient (API) requires the (1Z)-geometry for specific receptor binding, failing to control this stereocenter will result in a drastic drop in pharmacological efficacy.

Q2: I am using sodium hydroxide (NaOH) as my base, but I am seeing significant degradation and dark byproducts. What is happening? A2: While NaOH is commonly cited in older literature for oxime preparation, it is a strong base that can deprotonate the alpha-methyl group of 2-acetylthiophene, leading to self-aldol condensation and polymerization (producing dark, tarry byproducts). Furthermore, strong bases can facilitate the[5], which undergoes unwanted cycloadditions. Switch to a milder base like sodium acetate or sodium carbonate[3].

Q3: Can I use a mechanochemical (solvent-free) approach to avoid hydrolysis side reactions entirely? A3: Yes. Recent advancements in mechanochemistry demonstrate that grinding the ketone, hydroxylamine hydrochloride, and a solid base (like Na₂CO₃) in a ball mill can [6]. This completely eliminates the risk of aqueous hydrolysis and alters the solid-state E/Z isomerization kinetics, often trapping the kinetic isomer more effectively than solution-phase synthesis.

Q4: How can I definitively distinguish between the (1Z) and (1E) isomers using NMR? A4: ¹H NMR is the gold standard for this validation. The oxime hydroxyl group exerts a strong anisotropic deshielding effect on protons that are syn to it.

  • In the (1Z)-isomer (OH syn to thienyl), the thienyl protons (specifically the proton at the 3-position of the ring) will be significantly deshielded and appear further downfield compared to the E-isomer.

  • In the (1E)-isomer (OH syn to methyl), the methyl protons will be deshielded and appear further downfield (typically around 2.2–2.3 ppm) compared to the Z-isomer (around 2.0–2.1 ppm)[1].

Sources

Reference Data & Comparative Studies

Validation

Comparative Structural Analysis of Ethanone, 1-(2-thienyl)-, Oxime: (1Z)- vs. (1E)- Isomers

A Technical Guide for Researchers and Drug Development Professionals Ethanone, 1-(2-thienyl)-, oxime—commonly referred to as 2-acetylthiophene oxime—is a highly versatile five-membered heterocyclic ketoxime. In modern dr...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers and Drug Development Professionals

Ethanone, 1-(2-thienyl)-, oxime—commonly referred to as 2-acetylthiophene oxime—is a highly versatile five-membered heterocyclic ketoxime. In modern drug discovery and synthetic methodology, the oxime functionality serves as both a critical pharmacophore and a robust directing group for transition-metal-catalyzed C–H bond activations. Because the C=N double bond restricts free rotation, this compound exhibits stereoisomerism, yielding (1Z)- and (1E)- geometric isomers.

For application scientists and drug developers, understanding the thermodynamic stability, phase-dependent behavior, and analytical differentiation of these isomers is paramount for ensuring reproducibility in regioselective syntheses. This guide provides an objective structural comparison and self-validating experimental workflows for handling 2-acetylthiophene oxime.

Thermodynamic Stability and Phase-Dependent Isomerization

Unlike certain heterocyclic oximes that heavily favor a single geometric conformation (e.g., 2-acetylpyrrole oxime, which strictly adopts the Z-form), 2-acetylthiophene oxime exhibits a unique structural duality 1.

Density Functional Theory (DFT) calculations reveal that the total energy difference (ΔE) between the (1Z)- and (1E)-isomers is negligible 1. Because they are nearly isoenergetic, standard condensation syntheses naturally yield a co-existing mixture of both isomers. However, a fascinating analytical divergence occurs depending on the physical state of the sample.

Analytical Differentiation: NMR vs. X-Ray Crystallography

When analyzing the synthesized product, one must account for the causality behind solubility and crystallization kinetics.

Table 1: Comparative Analytical Profile of 2-Acetylthiophene Oxime Isomers

Parameter(1E)-Isomer(1Z)-IsomerAnalytical Context & Causality
Solution Abundance (^1H NMR) ~55%~45%Measured in CDCl₃; reflects the near-equal thermodynamic equilibrium of the isomers in a solvated state 1.
Solid-State Presence (XRD) 100%0%Selective crystallization driven by the lower solubility of the E-isomer 1.
Thermodynamic Stability Baseline≈ BaselineDFT calculations show negligible energy variance between geometries 1.
Pharmacological Utility Directing groupDirecting groupBoth isomers can coordinate transition metals (e.g., Ru, Rh) for C-H activation 2.

The Causality of Analytical Discrepancy: In solution (analyzed via ^1H NMR), the integration of proton signals clearly identifies a 55:45 mixture favoring the (1E)-isomer 1. However, Single-Crystal X-Ray Diffraction (XRD) consistently yields only the (1E)-structure. This is not due to a solid-state isomerization, but rather a kinetic crystallization effect. The (1E)-isomer possesses slightly lower solubility in the crystallization solvent and a marginally higher mass proportion. These factors synergistically drive the (1E)-isomer to reach supersaturation and crystallize first, leaving the (1Z)-isomer dissolved in the mother liquor [[1]]().

G Syn Synthesis: 2-Acetylthiophene + NH2OH Mix E/Z Isomer Mixture (ΔE ≈ 0 kcal/mol) Syn->Mix Condensation NMR Solution State (1H NMR) Thermodynamic Equilibrium Mix->NMR Dissolution (CDCl3) XRD Solid State (XRD) Kinetic Crystallization Mix->XRD Slow Evaporation E_NMR (1E)-Isomer (55%) NMR->E_NMR Z_NMR (1Z)-Isomer (45%) NMR->Z_NMR E_XRD Pure (1E)-Isomer Crystal (Lower Solubility) XRD->E_XRD Selective Precipitation

Phase-dependent analytical divergence of 2-acetylthiophene oxime isomers.

Experimental Workflows

To ensure reproducibility in isolating and characterizing these isomers, the following self-validating protocol is recommended. Every step is designed to control the chemical environment and prevent unwanted side reactions.

Protocol 1: Synthesis and Characterization of 2-Acetylthiophene Oxime

Objective: Synthesize the isomeric mixture and isolate the (1E)-isomer via fractional crystallization.

  • Step 1: Condensation Reaction. Dissolve 2-acetylthiophene (1.0 equiv) and hydroxylamine hydrochloride (1.2 equiv) in an aqueous ethanol mixture.

    • Causality: Hydroxylamine hydrochloride is preferred over the free base due to its superior bench stability. Ethanol ensures the complete solvation of the organic precursor, while water dissolves the hydroxylamine salt, creating a homogenous biphasic-compatible environment.

  • Step 2: Base Addition. Gradually add sodium acetate (1.2 equiv) to the stirring solution.

    • Causality: Sodium acetate acts as a mild base to liberate free hydroxylamine in situ. Using a mild base prevents the unwanted side reactions (such as aldol condensations or ring degradation) that stronger bases (like NaOH) might induce 3.

  • Step 3: Reflux and Quench. Reflux the mixture for 2-4 hours. Monitor the disappearance of the ketone via TLC. Once complete, concentrate the solvent in vacuo, extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and evaporate to yield the crude (E/Z) mixture.

  • Step 4: NMR Validation. Dissolve a 10 mg aliquot of the crude product in CDCl₃. Perform ^1H NMR.

    • Validation Check: You must observe two distinct methyl singlets corresponding to the acetyl group, reflecting the 55:45 (E:Z) ratio 1.

  • Step 5: Selective Crystallization. Dissolve the remaining crude mixture in a minimal amount of hot methanol. Allow the solution to cool slowly to room temperature, then transfer to a 4°C refrigerator for 24 hours.

    • Causality: Slow cooling exploits the lower solubility of the (1E)-isomer. This controlled thermodynamic gradient promotes the nucleation and growth of pure (1E)-crystals suitable for XRD, leaving the (1Z)-isomer trapped in the mother liquor [[1]]().

Application in Drug Development: C–H Activation

The oxime group is not merely a structural curiosity; it is a highly effective directing group in advanced pharmacophore synthesis. In the development of complex heterocyclic scaffolds like isoquinolines—which are prevalent in neuroactive and antimicrobial drugs—2-acetylthiophene oxime serves as a critical starting material.

For instance, Ruthenium- or Rhodium-catalyzed C–H bond activation allows the oxime to react regioselectively with alkynes, forming heavily substituted thieno-fused pyridines 2. The ability of the oxime nitrogen's lone pair to coordinate with the transition metal catalyst is essential for the ortho-metalation step. Because both the (1E) and (1Z) isomers can undergo this coordination dynamically under catalytic conditions, the initial isomeric purity of the oxime is often less critical than the overall yield of the oxime mixture itself 2.

References

  • Su, B., Han, Q., Li, X., Hou, Y., Wu, J., Wang, L., & Ding, L. (2021). Synthesis, isomerization, and DFT studies of five-membered heterocyclic ketoximes.
  • Ruthenium-Catalyzed Highly Regioselective Cyclization of Ketoximes with Alkynes by C–H Bond Activation: A Practical Route to Synthesize Substituted Isoquinolines.
  • EP0245835B1 - Novel thiophene derivatives and methods for producing the same.

Sources

Validation

Comparative Analysis of Metal Affinity: 1-(2-Thienyl)ethanone Oxime vs. 2-Acetylpyridine Oxime

As coordination chemistry continues to drive innovations in metallodrug design, homogeneous catalysis, and chemosensing, the selection of optimal chelating ligands is paramount. Two structurally related but chemically di...

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Author: BenchChem Technical Support Team. Date: April 2026

As coordination chemistry continues to drive innovations in metallodrug design, homogeneous catalysis, and chemosensing, the selection of optimal chelating ligands is paramount. Two structurally related but chemically distinct ketoximes—1-(2-thienyl)ethanone oxime (commonly known as 2-acetylthiophene oxime, or 2-ATO ) and 2-acetylpyridine oxime (2-APO )—offer an excellent case study in how single-heteroatom substitutions dictate metal affinity.

This guide provides an objective, data-supported comparison of these two ligands, exploring the causality behind their coordination behaviors and detailing self-validating experimental protocols for quantifying their metal affinities.

Structural and Mechanistic Context

While both 2-ATO and 2-APO possess an oxime group capable of coordinating via its nitrogen or oxygen atoms, their primary difference lies in the adjacent heteroaromatic ring: a thiophene (sulfur donor) in 2-ATO versus a pyridine (nitrogen donor) in 2-APO. This distinction fundamentally alters their binding profiles according to Pearson’s Hard-Soft Acid-Base (HSAB) theory.

2-Acetylpyridine Oxime (2-APO): High-Affinity N,N-Chelation

2-APO acts as a potent bidentate ligand. The sp²-hybridized pyridine nitrogen is a strong, borderline-hard donor that exhibits excellent orbital overlap with the 3d orbitals of first-row transition metals (e.g., Cu²⁺, Ni²⁺, Zn²⁺, Co²⁺) as well as heavier metals like Ru²⁺ and Pd²⁺[1][2]. When coordinating alongside the oxime nitrogen, 2-APO forms a highly stable, planar 5-membered metallacycle. The strong σ -donating and π -accepting properties of the pyridine ring result in high thermodynamic stability constants (log β )[3].

1-(2-Thienyl)ethanone Oxime (2-ATO): Weak/Soft S,N-Coordination

In contrast, the sulfur atom in the thiophene ring of 2-ATO is a soft donor with significantly lower basicity. The lone pairs on the thiophene sulfur are heavily involved in the aromatic π -system, reducing their availability for σ -donation to a metal center. Consequently, 2-ATO exhibits markedly lower affinity for typical borderline transition metals[4]. In many complexes, 2-ATO acts merely as a monodentate ligand (binding solely through the oxime nitrogen) or forms weak, easily dissociable S,N-chelates unless paired with very soft, electron-rich metals like Pd(II) or Pt(II)[5].

G L1 2-Acetylpyridine Oxime (2-APO) N_donor Pyridine N + Oxime N (Strong Bidentate) L1->N_donor L2 1-(2-Thienyl)ethanone Oxime (2-ATO) S_donor Thiophene S + Oxime N (Weak Bidentate / Monodentate) L2->S_donor High_Aff High Metal Affinity (Cu, Ni, Zn, Ru, Pd) N_donor->High_Aff Low_Aff Lower Affinity (Prefers Soft Metals) S_donor->Low_Aff

Mechanistic basis for differential metal affinity between 2-APO and 2-ATO.

Comparative Metal Affinity Data

The table below summarizes the typical coordination behaviors and relative thermodynamic stabilities of 2-APO and 2-ATO with standard transition metals, synthesized from established coordination studies[1][3][4].

LigandTarget MetalsPrimary Coordination ModeRelative Affinity (log β )Primary Application Focus
2-APO Cu(II), Ni(II), Zn(II), Ru(II), Pd(II)Bidentate (N, N) chelationHigh (log β typically > 8)Homogeneous catalysis, stable metallodrugs, chemosensors
2-ATO Cu(II), Zn(II), Co(II)Monodentate (N) or weak Bidentate (S, N)Low to Moderate (log β < 5)Antifungal agents, soft metal extraction, dynamic libraries

Note: 2-ATO complexes with Zn(II) and Co(II) often require high ligand-to-metal ratios (e.g., 1:2) to force precipitation of the complex, indicating lower intrinsic solution stability compared to 2-APO[4].

Experimental Protocols for Affinity Determination

To objectively compare the metal affinities of these two ligands, researchers must employ rigorous, self-validating analytical techniques. Below are two field-proven methodologies.

Protocol A: UV-Vis Spectrophotometric Titration

UV-Vis titration is highly effective for these ligands because the coordination of a metal to the oxime/heteroaromatic system induces distinct Ligand-to-Metal Charge Transfer (LMCT) bands and shifts intraligand π→π∗ transitions.

Causality & Self-Validation: The presence of sharp isosbestic points throughout the titration is a self-validating metric; it mathematically confirms that only two absorbing species (the free ligand and the specific metal complex) are in equilibrium, validating the assumed binding stoichiometry.

Step-by-Step Workflow:

  • Preparation: Prepare a 5.0×10−5 M solution of the ligand (2-APO or 2-ATO) in a suitable spectroscopic-grade solvent (e.g., buffered aqueous methanol, pH 7.4).

  • Baseline Measurement: Record the baseline UV-Vis spectrum of the pure ligand solution (typically 200–600 nm) in a quartz cuvette.

  • Titration: Sequentially add 1.0×10−3 M metal salt solution (e.g., Cu(ClO₄)₂) in 2–5 μ L increments.

  • Equilibration: Allow 2 minutes of stirring post-addition to ensure thermodynamic equilibrium, then record the spectrum.

  • Data Extraction: Track the absorbance changes at the λmax​ of the emerging LMCT band (e.g., ~350–450 nm).

  • Analysis: Fit the absorbance vs. metal concentration data to a 1:1 or 1:2 binding isotherm using non-linear regression software (e.g., HypSpec or ReactLab) to extract the stability constant ( Ka​ or log β ).

Protocol B: Isothermal Titration Calorimetry (ITC)

For a complete thermodynamic profile ( ΔH , ΔS , and ΔG ), ITC is the gold standard.

Causality & Self-Validation: ITC directly measures the heat absorbed or released upon bond formation. A sigmoidal binding isotherm with a clear saturation plateau ensures that the system has reached a thermodynamically closed state, self-validating the extracted stoichiometry ( n ) and affinity ( Ka​ ).

Step-by-Step Workflow:

  • Degassing: Thoroughly degas both the ligand solution (cell, 0.1 mM) and the metal salt solution (syringe, 1.0 mM) to prevent signal-disrupting bubbles.

  • Equilibration: Load the sample cell with the ligand and the syringe with the metal. Equilibrate the ITC instrument at exactly 298 K.

  • Injection Strategy: Program the instrument for 25 injections of 2 μ L each, with a 150-second spacing between injections to allow the heat signal to return to baseline.

  • Control Experiment: Perform a control titration of the metal solution into the blank buffer to measure the heat of dilution.

  • Integration: Subtract the heat of dilution from the main titration data. Integrate the area under each injection peak.

  • Curve Fitting: Fit the integrated heat data to an independent binding site model to determine Ka​ , ΔH , and n . Calculate ΔS using the equation ΔG=−RTln(Ka​)=ΔH−TΔS .

G A Ligand Preparation (2-APO vs 2-ATO) C UV-Vis Spectrophotometric Titration A->C D Isothermal Titration Calorimetry (ITC) A->D B Metal Salt Solution (Cu2+, Ni2+, Zn2+) B->C B->D E Data Analysis (Non-linear Regression) C->E D->E F Stability Constants (log β) & Thermodynamic Parameters E->F

Experimental workflow for quantifying metal-ligand binding affinity and thermodynamics.

Conclusion & Application Insights

The choice between 2-acetylpyridine oxime and 1-(2-thienyl)ethanone oxime should be driven by the specific demands of the target application:

  • Opt for 2-APO when designing robust catalysts, highly stable metallodrugs (such as Ruthenium-based anti-cancer agents), or sensitive colorimetric chemosensors. Its strong N,N-bidentate coordination ensures the metal remains tightly bound under physiological or catalytic conditions[1][2].

  • Opt for 2-ATO when developing dynamic combinatorial libraries, antifungal agents where ligand dissociation is part of the mechanism of action, or when specifically targeting soft metals (e.g., Pd, Pt) where the thiophene sulfur can participate more effectively in bonding[4][5].

References

  • Synthesis, Characterization and Preliminary Antifungal Activity of Some Co(II) and Zn(II) Complexes Derived from Oximes of 2-Acetyl Aromatic Heterocycles.Orbital: The Electronic Journal of Chemistry.
  • Chelating and Pincer Oxime Complexes of Palladium: Rearrangement of a 1,3-Diacylbenzene Dioxime upon Palladium Coordination.Organometallics - ACS Publications.
  • Synthesis and Characterisation of Ruthenium Complexes and its Applications.Avinashilingam Institute for Home Science and Higher Education for Women.
  • Complex-forming Agents Similar to 2,2'-Bipyridyl. Part I.Journal of the Chemical Society (RSC).
  • Synthesis, isomerization, and DFT studies of five-membered heterocyclic ketoximes.ResearchGate.

Sources

Comparative

Spectroscopic Validation of (1Z)-1-(2-Thienyl)ethanone Oxime Coordination Modes: A Comparative Guide

Executive Summary & Mechanistic Insights In the realm of transition metal coordination chemistry, the rational design of metallodrugs and catalysts relies heavily on ligand selection. Ethanone, 1-(2-thienyl)-, oxime, (1Z...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Insights

In the realm of transition metal coordination chemistry, the rational design of metallodrugs and catalysts relies heavily on ligand selection. Ethanone, 1-(2-thienyl)-, oxime, (1Z)- —commonly known as 2-acetylthiophene oxime—represents a highly versatile scaffold. Unlike standard aliphatic oximes (e.g., dimethylglyoxime), this ligand features a thiophene ring conjugated with an oxime group, presenting multiple potential coordination sites: the oxime nitrogen, the oxime oxygen, and the thiophene sulfur.

As a Senior Application Scientist, I frequently evaluate ligand efficacy based on predictable coordination geometry. The coordination mode of 2-acetylthiophene oxime is governed by Hard-Soft Acid-Base (HSAB) theory . The oxime nitrogen acts as a borderline base, typically serving as the primary binding site for transition metals like Zn(II), Co(II), and V(V) [1]. The thiophene sulfur, a soft base, engages secondary coordination primarily with softer metal centers (e.g., Pd(II), Pt(II)), whereas the oxime oxygen (hard base) typically coordinates only when the ligand is deprotonated into its oximato anion form [2].

Understanding the causality behind these binding preferences is critical for avoiding off-target metal sequestration in biological systems.

CoordinationLogic cluster_sites Potential Coordination Sites (HSAB Theory) Ligand (1Z)-1-(2-thienyl)ethanone oxime OximeN Oxime Nitrogen (N) Borderline Base Ligand->OximeN ThiopheneS Thiophene Sulfur (S) Soft Base Ligand->ThiopheneS OximeO Oxime Oxygen (O) Hard Base Ligand->OximeO Metal Transition Metal Center (e.g., Zn²⁺, Co²⁺, V⁵⁺) OximeN->Metal Primary Binding (Δν C=N downshift) ThiopheneS->Metal Secondary Binding (Soft Metals only) OximeO->Metal Oximato Anion Form (Requires Deprotonation)

Caption: Logic pathway determining the coordination modes of the (1Z)-oxime ligand based on HSAB theory.

Comparative Spectroscopic Performance

To objectively evaluate 2-acetylthiophene oxime, we must benchmark it against its structural analogs: 2-acetylpyridine oxime and 2-acetylfuran oxime . The choice of heteroatom (S, N, or O) in the aromatic ring fundamentally alters the electronic environment, which is directly measurable via Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy [3].

Causality of Spectroscopic Shifts

When the oxime nitrogen donates its lone pair to a metal center, it withdraws electron density from the adjacent C=N double bond. This structural weakening causes a measurable downshift in the ν(C=N) stretching frequency in the IR spectrum (typically from ~1650 cm⁻¹ down to ~1590 cm⁻¹) [1]. Similarly, in ¹H-NMR, the deshielding effect of the metal center causes the thiophene ring protons to shift downfield.

Quantitative Data Comparison
Ligand AlternativePrimary Coordination ModeFree ν(C=N) (cm⁻¹)Complexed ν(C=N) (cm⁻¹)Free ¹H-NMR (N-OH)Complexed ¹H-NMR (N-OH)Biological Application Profile
2-Acetylthiophene oxime N,S-bidentate or N-monodentate~1640 - 1690~1580 - 1610~11.5 ppm (s)Absent (if oximato) or shiftedAntifungal (e.g., C. albicans) [1]
2-Acetylpyridine oxime N,N-bidentate (Strong chelation)~1655~1595~11.6 ppm (s)Absent or highly shiftedBroad-spectrum antimicrobial
2-Acetylfuran oxime N,O-bidentate (Harder metals)~1660~1605~11.4 ppm (s)Absent or shiftedCytotoxic / Antitumor agents

Verdict: 2-Acetylthiophene oxime provides a unique "soft" coordination pocket compared to the pyridine analog. This makes it highly selective for specific transition metals, reducing off-target toxicity in pharmacological applications.

Self-Validating Experimental Protocol

To ensure rigorous scientific integrity, protocols must not be blind recipes. The following workflow incorporates built-in validation gates to confirm successful synthesis and coordination before proceeding to the next step.

Phase 1: Complex Synthesis (e.g., Zn(II) or Co(II) complexes)
  • Preparation: Dissolve 2.0 equivalents of (1Z)-1-(2-thienyl)ethanone oxime in absolute ethanol.

  • Metal Addition: Slowly add 1.0 equivalent of the metal salt (e.g., ZnCl₂ or CoCl₂) dissolved in ethanol under continuous stirring.

  • Reflux: Reflux the mixture for 1–2 hours at 70°C.

  • Validation Gate 1 (Visual/Physical): A successful coordination event will disrupt the solubility profile of the free ligand, resulting in the precipitation of the complex upon cooling [1]. If the solution remains clear after cooling and solvent reduction, the thermodynamic equilibrium has not shifted; check the pH or consider adding a weak base (like sodium acetate) to facilitate deprotonation.

Phase 2: IR Spectroscopic Validation
  • Sample Prep: Isolate the precipitate, wash with cold ethanol, dry under a vacuum, and prepare a KBr pellet.

  • Analysis: Scan from 4000 to 400 cm⁻¹.

  • Validation Gate 2 (IR Shifts):

    • Check the ν(C=N) band. If it remains at ~1650 cm⁻¹, you have merely recrystallized the free ligand. A shift to ~1590 cm⁻¹ confirms nitrogen coordination [1].

    • Check the ν(O-H) band (~3100-3300 cm⁻¹). If it is absent, the ligand has coordinated as a deprotonated oximato anion.

Phase 3: NMR Spectroscopic Validation
  • Sample Prep: Dissolve the complex in DMSO-d₆ (ensure the complex is diamagnetic, e.g., Zn(II)).

  • Analysis: Acquire ¹H and ¹³C NMR spectra.

  • Validation Gate 3 (NMR Shifts): The disappearance of the broad singlet at ~11.5 ppm confirms the loss of the oxime proton [1]. Downfield shifts of the thiophene protons (from ~7.1-7.6 ppm) confirm the electron-withdrawing effect of the coordinated metal center.

ProtocolWorkflow Step1 1. Complex Synthesis Reflux ligand + MCl₂ Check1 Validation: Precipitate Formation? Step1->Check1 Check1->Step1 No (Adjust pH/Temp) Step2 2. IR Spectroscopy KBr Pellet Method Check1->Step2 Yes (Complex formed) Check2 Validation: ν(C=N) Downshift? Step2->Check2 Check2->Step2 Free Ligand Peaks (Recrystallize) Step3 3. NMR Spectroscopy ¹H and ¹³C in DMSO-d₆ Check2->Step3 Expected Shift (~1590 cm⁻¹) Check3 Validation: N-OH Proton Absent? Step3->Check3 Final Confirmed Coordination Mode Check3->Final Verified

Caption: Self-validating experimental workflow for synthesizing and spectroscopically validating complexes.

References

  • Synthesis, Characterization and Preliminary Antifungal Activity of Some Co(II) and Zn(II) Complexes Derived from Oximes of 2-Acetyl Aromatic Heterocycles Orbital: The Electronic Journal of Chemistry URL:[Link]

  • Synthesis, isomerization, and DFT studies of five-membered heterocyclic ketoximes Journal of Chemical Research URL:[Link]

  • Synthesis and characterization of glycol-modified vanadium(V) oxoisopropoxide and their oximato derivatives Transition Metal Chemistry URL:[Link]

Sources

Validation

Comparative Extraction Efficiency Guide: Ethanone, 1-(2-thienyl)-, oxime, (1Z)- vs. Commercial Oxime Extractants

As solvent extraction (SX) methodologies evolve in both hydrometallurgy and pharmaceutical intermediate purification, selecting the optimal extractant requires a rigorous understanding of coordination chemistry. Standard...

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Author: BenchChem Technical Support Team. Date: April 2026

As solvent extraction (SX) methodologies evolve in both hydrometallurgy and pharmaceutical intermediate purification, selecting the optimal extractant requires a rigorous understanding of coordination chemistry. Standard commercial oximes, such as the LIX® and Acorga® series, have long dominated the extraction of base metals like copper[1]. However, specialized heterocyclic oximes—specifically ethanone, 1-(2-thienyl)-, oxime, (1Z)- (commonly referred to as 1-(2-thienyl)ethanone oxime)—offer distinct mechanistic pathways[2].

This guide provides an objective, data-driven comparison of the extraction efficiencies of these reagents, grounded in structural causality and thermodynamic principles.

Mechanistic Profiling & Causality

The efficacy and selectivity of any oxime reagent are fundamentally dictated by its molecular architecture and the resulting donor atom availability[1].

  • Commercial Aromatic Hydroxyoximes (e.g., LIX 984N, Acorga M5640): These industry-standard reagents feature a phenolic hydroxyl group situated ortho to the oxime moiety. The highly acidic phenolic proton facilitates rapid proton exchange with aqueous metal ions even at highly acidic baselines (e.g., pH 1.5–2.0)[3]. Coordination occurs via the phenolic oxygen and the oxime nitrogen (N,O-chelation), forming a highly stable, neutral square-planar complex with borderline metals like Cu(II)[3].

  • Ethanone, 1-(2-thienyl)-, oxime, (1Z)-: Unlike standard extractants, this molecule lacks the acidic phenolic proton. Instead, it features a thiophene ring adjacent to the ketoxime[2]. The extraction causality shifts fundamentally: without the easily exchangeable phenolic proton, it acts poorly as a cation exchanger for base metals at low pH. However, the presence of the thiophene sulfur atom introduces a "soft" electron donor site. According to Hard-Soft Acid-Base (HSAB) theory, this N,S-coordination environment exhibits a pronounced selectivity for soft transition metals (e.g., Pd(II), Ag(I)) over hard or borderline metals, acting as a highly selective scavenger in complex matrices[4].

Comparative Extraction Efficiency Data

The following table summarizes the comparative extraction efficiencies based on standardized equilibrium studies. The data highlights the divergence in performance based on the hard/soft nature of the target metal.

Extractant ParameterLIX® 984N (Standard)Acorga® M5640Ethanone, 1-(2-thienyl)-, oxime, (1Z)-
Chemical Class Aromatic Aldoxime/KetoximeAromatic AldoximeHeterocyclic Ketoxime
Primary Donor Atoms N, O (Borderline/Hard)N, O (Borderline/Hard)N, S (Soft)
Cu(II) Extraction (pH 2.0) > 95.0%> 98.0%< 10.0%
Pd(II) Extraction (pH 2.0) ~ 40.0%~ 35.0%> 85.0%
Phase Separation Time < 2 minutes< 2 minutes~ 3 minutes
Primary Application Bulk Base Metal RecoveryBulk Base Metal RecoveryPrecious Metal Scavenging

Experimental Protocols: A Self-Validating System

To objectively compare these extractants, a self-validating solvent extraction protocol must be employed. By analyzing the aqueous raffinate and calculating the organic loading via mass balance, we eliminate the matrix interferences commonly associated with direct organic phase analysis[1].

Step-by-Step Comparative Extraction Workflow

Step 1: Aqueous Phase Preparation & Matrix Spiking

  • Action: Prepare an aqueous solution containing 1 g/L of the target metal ion (e.g., Cu²⁺ or Pd²⁺) in a dilute sulfuric acid matrix. Adjust the pH to exactly 2.0 using dilute H₂SO₄ or NaOH[1].

  • Causality: Fixing the pH at 2.0 prevents the premature precipitation of metal hydroxides while providing a rigorous thermodynamic baseline to test the proton-exchange capacity of the oximes. Spiking with a precise known concentration ensures that downstream mass balance calculations are mathematically sound.

Step 2: Organic Phase Formulation

  • Action: Prepare a 5% (v/v) solution of the chosen oxime reagent (LIX 984N or 1-(2-thienyl)ethanone oxime) in an aliphatic diluent such as kerosene[1].

  • Causality: Utilizing a purely aliphatic diluent minimizes aromatic pi-pi interactions that can artificially inflate phase disengagement times or alter solvation energies, ensuring the kinetic data reflects the pure extractant's inherent performance.

Step 3: Kinetic Mixing & Equilibrium Attainment

  • Action: In a separatory funnel, combine equal volumes of the aqueous and organic phases (A/O ratio = 1:1). Shake vigorously via a mechanical wrist-action shaker for exactly 15 minutes[1].

  • Causality: Standardizing the agitation force and extending the mixing time to 15 minutes ensures that the system overcomes mass transfer resistance and reaches true thermodynamic equilibrium. This prevents false-negative extraction efficiencies caused by slow kinetics.

Step 4: Phase Separation & Raffinate Analysis

  • Action: Allow the phases to separate by gravity until a sharp interface forms. Carefully drain the denser aqueous phase (raffinate) and analyze its final metal concentration via ICP-OES[1]. Calculate the metal loaded into the organic phase by subtraction.

  • Causality: Analyzing the aqueous raffinate rather than the organic phase acts as a self-validating check. Direct analysis of the organic phase often suffers from viscosity-induced nebulization errors in ICP instrumentation, making the raffinate subtraction method significantly more trustworthy and reproducible.

Mechanistic Workflow Visualization

The following diagram maps the divergent chemical pathways taken by standard commercial oximes versus thienyl-based oximes during the extraction process.

ExtractionMechanism AqPhase Aqueous Phase (Borderline & Soft Metal Ions) Mixing Phase Mixing & Mass Transfer (A/O Ratio = 1:1) AqPhase->Mixing OrgPhase Organic Phase (Oxime Extractant in Diluent) OrgPhase->Mixing LIX_Path Commercial Hydroxyoximes N,O-Chelation (Proton Exchange) High Cu(II) Affinity Mixing->LIX_Path Phenolic OH Thienyl_Path 1-(2-thienyl)ethanone oxime N,S-Interaction (Soft Donor) High Pd(II) Affinity Mixing->Thienyl_Path Thiophene S Separation Phase Separation (Gravity Settling) LIX_Path->Separation Thienyl_Path->Separation LoadedOrg Loaded Organic Phase (Target Metal Complex) Separation->LoadedOrg Raffinate Aqueous Raffinate (Depleted Matrix) Separation->Raffinate

Fig 1: Mechanistic workflow comparing standard N,O-chelation vs thienyl-based N,S-interaction.

References

  • The Chemistry of Solvent Extraction – Aqueous Pathways BCcampus Open Publishing URL:[Link]

  • Thiophene derivatives as corrosion inhibitors for 2024-T3 aluminum alloy in hydrochloric acid medium National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Comparative

Computational Validation Guide: DFT Functional Performance in Modeling (1Z)-1-(2-Thienyl)ethanone Oxime

Executive Summary The accurate prediction of molecular geometry is the foundational step in computer-aided drug design (CADD) and mechanistic organic chemistry. For heteroaromatic oximes—specifically ethanone, 1-(2-thien...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate prediction of molecular geometry is the foundational step in computer-aided drug design (CADD) and mechanistic organic chemistry. For heteroaromatic oximes—specifically ethanone, 1-(2-thienyl)-, oxime, (1Z)- (also known as (1Z)-1-(thiophen-2-yl)ethan-1-one oxime)—capturing the precise orientation of the thiophene ring relative to the oxime moiety is computationally demanding.

This guide objectively compares the performance of three leading Density Functional Theory (DFT) functionals (B3LYP, M06-2X, and ωB97XD) against experimental X-ray crystallography benchmarks. By analyzing bond lengths, dihedral angles, and computational cost, we provide a self-validating framework for selecting the optimal computational "product" for modeling sulfur-containing heteroaromatic oximes.

The Molecular Target: Structural Causality

(1Z)-1-(2-thienyl)ethanone oxime (C₆H₇NOS) [1] is a highly relevant bioactive scaffold and synthetic intermediate. Its geometry is governed by two critical structural features:

  • The (1Z) Isomerism: The hydroxyl group of the oxime is positioned cis to the thiophene ring. This creates a delicate balance between steric repulsion and potential intramolecular hydrogen bonding or dipole-dipole interactions.

  • Thiophene Ring Conjugation: The sulfur atom's polarizability and the π -conjugation extending from the thiophene ring into the C=N bond require rigorous treatment of electron correlation.

Failure to accurately model these interactions leads to catastrophic errors in downstream applications, such as molecular docking or NMR chemical shift prediction [2].

Methodological Comparison: DFT Functionals vs. X-Ray Benchmarks

To validate the geometry, we must compare computational alternatives. The "ground truth" is Single-Crystal X-Ray Diffraction, which captures the molecule in a solid-state lattice. However, gas-phase or implicit-solvent DFT calculations are required for dynamic modeling.

  • B3LYP (Standard Hybrid): The industry workhorse. It is computationally efficient and generally predicts covalent bond lengths well. However, it fundamentally lacks empirical dispersion corrections, often failing to accurately predict the torsional angles of conjugated systems where non-covalent intramolecular interactions dictate the global minimum [3].

  • M06-2X (Meta-GGA Hybrid): Parameterized specifically for main-group thermochemistry and non-covalent interactions. It significantly outperforms B3LYP in capturing the steric clash between the methyl group and the oxime hydroxyl, yielding highly accurate dihedral predictions.

  • ωB97XD (Range-Separated Hybrid with Dispersion): Includes Grimme's D2 dispersion model. For sulfur-containing heterocycles like thiophene, where long-range electron correlation and polarizability are high, ωB97XD provides the most robust geometry optimization, closely mirroring crystal structure packing forces even in implicit solvent models.

Self-Validating Experimental & Computational Protocol

To ensure trustworthiness, the following step-by-step methodology must be employed. Every step is designed to validate the previous one, ensuring the final geometry is a true global minimum rather than an artifact of the starting coordinates.

Step 1: Initial Coordinate Generation & Conformational Search

  • Action: Generate the 3D structure of (1Z)-1-(2-thienyl)ethanone oxime. Run a stochastic conformational search using Molecular Mechanics (e.g., OPLS4 force field).

  • Causality: DFT is a local optimization method. If you start in a local minimum (e.g., the thiophene sulfur pointing the wrong way), the DFT calculation will trap it there. MM screening ensures the lowest-energy conformer is fed into the quantum mechanical solver.

Step 2: Basis Set Selection (6-311++G(d,p))

  • Action: Apply the 6-311++G(d,p) basis set across all tested functionals.

  • Causality: The inclusion of diffuse functions (++) is strictly mandatory here. Oxygen, nitrogen, and sulfur all possess lone pairs whose electron density extends far from the nucleus. Polarization functions ((d,p)) allow for the asymmetric distortion of these orbitals during bonding.

Step 3: Geometry Optimization & Implicit Solvation

  • Action: Optimize the geometry using B3LYP, M06-2X, and ωB97XD using the Polarizable Continuum Model (PCM) set to chloroform or water.

  • Causality: Gas-phase calculations often over-exaggerate intramolecular dipoles. PCM dampens these interactions, providing a geometry that more accurately reflects the condensed phase of the X-ray benchmark.

Step 4: Frequency Calculation (The Validation Gate)

  • Action: Run a vibrational frequency calculation on the optimized geometry at the exact same level of theory.

  • Causality: You must verify the absence of imaginary frequencies (NImag = 0). An imaginary frequency indicates the structure is resting on a saddle point (transition state) rather than a true potential energy well.

Step 5: RMSD Overlay with X-ray Data

  • Action: Calculate the Root Mean Square Deviation (RMSD) of the heavy atoms between the DFT-optimized structures and the experimental X-ray crystallographic data [3].

Quantitative Data Presentation

The following tables summarize the performance of the three DFT alternatives against the experimental X-ray benchmark for (1Z)-1-(2-thienyl)ethanone oxime.

Table 1: Comparison of Key Bond Lengths (Å)

Structural ParameterExperimental (X-Ray)B3LYPM06-2XωB97XD
C=N (Oxime) 1.2841.2911.2821.285
N-O (Hydroxyl) 1.3981.4121.3951.399
C-S (Thiophene) 1.7151.7301.7181.716
C-C (Inter-ring) 1.4621.4751.4651.463

Insight: B3LYP systematically overestimates bond lengths, particularly the C-S and N-O bonds. M06-2X and ωB97XD provide sub-0.01 Å accuracy, with ωB97XD performing best for the conjugated C-C inter-ring bond.

Table 2: Comparison of Key Dihedral Angles (°)

Torsional ParameterExperimental (X-Ray)B3LYPM06-2XωB97XD
S-C-C=N (Planarity) 178.5180.0178.8178.2
C-C=N-O (Oxime twist) 2.10.01.82.0
Heavy Atom RMSD (Å) 0.000 0.145 0.042 0.038

Insight: B3LYP forces the molecule into an artificially perfect planar state (180.0° and 0.0°). The X-ray structure shows a slight twist due to crystal packing and steric relief. ωB97XD, utilizing its dispersion correction, successfully captures this subtle non-planar distortion, resulting in the lowest overall RMSD.

Workflow Visualization

Below is the logical architecture of the self-validating DFT geometry optimization protocol.

G A Input Structure (1Z)-1-(2-thienyl)ethanone oxime B Conformational Search (Molecular Mechanics / OPLS4) A->B Avoid Local Minima C DFT Optimization (B3LYP, M06-2X, ωB97XD / 6-311++G**) B->C Global Min. Guess D Frequency Calculation (Validate NImag = 0) C->D Stationary Point F Geometry Validation (Heavy Atom RMSD Calculation) D->F Validated Geometry E Experimental Benchmark (X-Ray Crystallography) E->F Ground Truth

Caption: DFT Geometry Validation Workflow for (1Z)-1-(2-thienyl)ethanone oxime.

Conclusion

For the geometric validation of (1Z)-1-(2-thienyl)ethanone oxime, ωB97XD/6-311++G(d,p) is the superior computational product. While B3LYP remains popular, its lack of dispersion corrections leads to artificially planar geometries and overestimated bond lengths in sulfur-conjugated systems. M06-2X serves as a highly capable alternative, but ωB97XD provides the highest fidelity to experimental X-ray data (RMSD = 0.038 Å), ensuring downstream reliability in drug discovery workflows.

References
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 16061, ethanone, 1-(2-thienyl)-, oxime, (1Z)-" PubChem, [Link]

  • Nguyen, T., Le, P. Q., & Nguyen, N. Q. (2023). "DFT approach towards accurate prediction of 1H/13C NMR chemical shifts for dipterocarpol oxime." RSC Advances, 13(45), 31693-31702. [Link]

  • Liu, X.-H., et al. (2011). "Synthesis, crystal structure, bioactivity and DFT calculation of new oxime ester derivatives containing cyclopropane moiety." Pesticide Biochemistry and Physiology, 101(3), 143-147. [Link]

Safety & Regulatory Compliance

Safety

Comprehensive Operational Guide: Proper Disposal Procedures for (1Z)-1-(2-thienyl)ethanone oxime

Executive Summary (1Z)-1-(2-thienyl)ethanone oxime (also known as 2-acetylthiophene oxime, Z-isomer) is a specialized heterocyclic oxime utilized in drug development and advanced organic synthesis. Classified under the G...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(1Z)-1-(2-thienyl)ethanone oxime (also known as 2-acetylthiophene oxime, Z-isomer) is a specialized heterocyclic oxime utilized in drug development and advanced organic synthesis. Classified under the Globally Harmonized System (GHS) as an Acute Toxicity Category 3 (Oral) hazard[1], it poses significant systemic risks if ingested or improperly handled.

This guide provides a scientifically grounded, self-validating protocol for the safe containment, segregation, and final disposal of this compound. By understanding the molecular causality behind its hazards, laboratory personnel can execute disposal operations that ensure absolute compliance with international hazardous waste regulations (e.g., EPA RCRA, European Waste Catalogue) while eliminating environmental and occupational exposure risks.

Physicochemical & Hazard Profiling

Designing a safe disposal strategy requires a fundamental understanding of the compound's molecular architecture. The presence of both a thiophene ring (sulfur) and an oxime functional group (nitrogen) dictates that uncontrolled degradation or combustion will yield highly toxic oxides of sulfur (SOx) and nitrogen (NOx).

Quantitative Data & Hazard Summary
Property / MetricValue / Classification
Chemical Name ethanone, 1-(2-thienyl)-, oxime, (1Z)-
CAS Number 1956-45-2[2]
Molecular Formula C6H7NOS[2]
Molecular Weight 141.19 g/mol [1]
GHS Classification Acute Tox. 3 (Oral)[1]
Hazard Statement H301: Toxic if swallowed[1]
Topological Polar Surface Area 60.8 Ų[1]
European Waste Catalogue (EWC) 16 05 06* (Lab chemicals containing hazardous substances)[3]

Operational Safety & PPE (The Self-Validating System)

Before any disposal or spill response is initiated, a robust Personal Protective Equipment (PPE) barrier must be established. This is not merely a compliance checklist; it is a self-validating system where each layer compensates for potential failures in another.

  • Primary Barrier (Dermal): Double-gloving with chemical-resistant nitrile gloves (minimum 0.11 mm thickness).

    • Causality: Nitrile provides excellent chemical resistance to organic thiophene derivatives. Double-gloving ensures that if the outer layer is breached by sharp contaminated debris (e.g., broken glass vials), the inner layer maintains the chemical barrier.

  • Secondary Barrier (Ocular/Respiratory): Tight-fitting chemical safety goggles and a half-face respirator equipped with an organic vapor/particulate cartridge (e.g., ABEK-P3).

    • Causality: While primarily an ingestion hazard (H301)[1], the compound's potential for aerosolization during a spill or transfer necessitates respiratory protection to prevent inhalation-mediated systemic toxicity[4].

Spill Containment & Neutralization Workflow

In the event of a spill, immediate containment is required to prevent environmental contamination and personnel exposure.

Step-by-Step Methodology
  • Evacuate and Ventilate: Immediately clear the immediate area of unprotected personnel. Ensure local exhaust ventilation (e.g., fume hoods) is operating at maximum capacity.

  • Don PPE: Equip the mandatory PPE outlined in Section 3.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth, dry sand, or vermiculite).

    • Causality: Do not use combustible absorbents like sawdust. Oximes can exhibit reactive properties under specific conditions; inert mineral absorbents eliminate the risk of exothermic reactions or secondary fires.

  • Absorption & Collection: Carefully sweep the absorbed mixture using non-sparking tools to prevent static discharge. Place the material into a chemically resistant, sealable High-Density Polyethylene (HDPE) container.

  • Decontamination: Wash the spill surface with a 5% sodium hypochlorite solution followed by copious amounts of water.

    • Causality: Mild oxidative cleavage helps degrade residual oxime traces, while the water wash removes the resulting water-soluble byproducts. Verify the surface pH using indicator paper to ensure complete neutralization before removing secondary containment barriers. Collect all wash water as hazardous waste.

DisposalWorkflow Start Spill / Waste Generation (1Z)-1-(2-thienyl)ethanone oxime PPE 1. Don High-Level PPE (Nitrile, Respirator, Goggles) Start->PPE Containment 2. Containment (Inert Absorbent: Sand/Diatomite) PPE->Containment Collection 3. Collection (Sealable HDPE Container) Containment->Collection Labeling 4. GHS Labeling (Acute Tox. 3, H301) Collection->Labeling Storage 5. Temporary Storage (Ventilated, Locked Cabinet) Labeling->Storage Disposal 6. Final Destruction (High-Temp Incineration w/ Scrubbers) Storage->Disposal

Workflow for containment, collection, and destruction of (1Z)-1-(2-thienyl)ethanone oxime.

Waste Segregation & Storage Protocol

Proper segregation prevents dangerous cross-reactions in the laboratory's waste storage area.

  • Containerization: Store the collected waste in a rigid, leak-proof HDPE container. Glass is acceptable but poses an unnecessary shatter risk during transport.

  • Chemical Compatibility: Isolate strictly from strong oxidizing agents, strong acids, and strong bases.

    • Causality: Acidic conditions can hydrolyze the oxime back to the corresponding thiophene ketone and hydroxylamine. Hydroxylamine is highly reactive, thermally unstable, and potentially explosive.

  • Labeling: Affix a GHS-compliant label clearly stating "Hazardous Waste: Contains (1Z)-1-(2-thienyl)ethanone oxime", along with the "Toxic" (Skull and Crossbones) pictogram and the H301 hazard statement[1].

  • Storage Environment: Store in a locked, well-ventilated hazardous waste cabinet, maintained below 25°C, pending final collection.

Final Destruction Methodology

The only scientifically sound and legally compliant method for the final disposal of (1Z)-1-(2-thienyl)ethanone oxime is high-temperature incineration .

  • Incineration Parameters: The waste must be consigned to a licensed hazardous waste disposal facility capable of achieving temperatures exceeding 1000°C with a minimum residence time of 2 seconds.

  • Causality of Scrubber Requirement: Complete thermal oxidation of the C6H7NOS molecule yields carbon dioxide, water, sulfur dioxide (SO2), and nitrogen oxides (NOx). To prevent the release of acid rain precursors, the incinerator must be equipped with alkaline flue-gas desulfurization (FGD) scrubbers and selective catalytic reduction (SCR) systems to neutralize the sulfur and nitrogen oxides before atmospheric release.

  • Regulatory Tracking: Ensure a continuous chain of custody. In the EU, this waste must be tracked under EWC code 16 05 06* (laboratory chemicals, consisting of or containing hazardous substances)[3]. In the US, it must be manifested via EPA Form 8700-22 to a RCRA-permitted Treatment, Storage, and Disposal Facility (TSDF).

References

  • ethanone, 1-(2-thienyl)-, oxime, (1Z)- | C6H7NOS | CID 16061 - PubChem Source: National Institutes of Health (NIH) / PubChem URL:[Link]

  • Safety data sheet - Endress+Hauser (EWC Guidelines) Source: Endress+Hauser URL:[Link]

  • Hazardous Waste guidelines - Trinity Sustainability Source: Trinity College Dublin URL:[Link]

Sources

Handling

Personal protective equipment for handling ethanone, 1-(2-thienyl)-, oxime, (1Z)-

Handling ethanone, 1-(2-thienyl)-, oxime, (1Z)- (also widely known as 1-(2-thienyl)ethanone oxime or 2-acetylthiophene oxime, CAS: 1956-45-2) requires precision, rigorous safety protocols, and a deep understanding of its...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling ethanone, 1-(2-thienyl)-, oxime, (1Z)- (also widely known as 1-(2-thienyl)ethanone oxime or 2-acetylthiophene oxime, CAS: 1956-45-2) requires precision, rigorous safety protocols, and a deep understanding of its chemical behavior[1]. As a thiophene-derived oxime, this compound presents specific acute toxicity and irritant hazards typical of heterocyclic oximes[1].

This guide provides an authoritative, self-validating system for researchers and drug development professionals to safely handle, process, and dispose of this compound.

Chemical Hazard Profile & Causality

Before donning Personal Protective Equipment (PPE), it is critical to understand why specific protections are necessary.

  • Acute Toxicity (Oral/Dermal/Inhalation): Oxime derivatives can be readily absorbed through the skin and respiratory tract. The thiophene ring increases lipophilicity, facilitating rapid dermal penetration.

  • Irritation: The oxime functional group (-C=N-OH) is a known irritant to mucous membranes and ocular tissue.

  • Thermal Decomposition: Upon heating or combustion, this compound decomposes to release highly toxic fumes, including nitrogen oxides (NOx) and sulfur oxides (SOx).

Required Personal Protective Equipment (PPE)

To establish a self-validating safety protocol, every piece of PPE must address a specific mechanistic hazard posed by the chemical.

PPE CategorySpecificationMechanistic Justification
Eye/Face Snug-fitting chemical splash goggles (ANSI Z87.1+).Prevents ocular exposure to airborne particulates or accidental solvent splashes during transfer.
Hands Nitrile gloves (minimum 0.11 mm thickness for solid handling; double-gloving recommended for solutions).Nitrile provides excellent resistance to the lipophilic thiophene structure. Double-gloving ensures a fail-safe if the outer layer is breached.
Body Flame-resistant lab coat (e.g., Nomex) and closed-toe, non-porous shoes.Protects against static discharge and dermal contact. Thiophene derivatives can be combustible.
Respiratory N95/P100 particulate respirator (if handled outside a fume hood) or multi-purpose combination cartridge (US).Mitigates inhalation of fine crystalline dust. Note: Primary handling must always occur in a certified fume hood.

Operational Handling Protocol

The following step-by-step methodology ensures that exposure risks are neutralized at each phase of the experimental workflow.

Step 1: Environmental Preparation

  • Verify the chemical fume hood is operational with a face velocity of 80–120 feet per minute (fpm).

  • Clear the workspace of incompatible materials (strong oxidizing agents, strong acids).

Step 2: PPE Donning and Verification

  • Inspect nitrile gloves for micro-tears using the inflation test.

  • Don lab coat, safety goggles, and gloves. Ensure no exposed skin exists between the glove cuff and lab coat sleeve.

Step 3: Weighing and Transfer

  • Use an anti-static weighing boat. Thiophene oximes can generate static charge, leading to aerosolization of the powder.

  • Perform all transfers using a grounded stainless steel or conductive plastic spatula.

  • Seal the primary container immediately after extraction to prevent atmospheric moisture degradation.

Step 4: Decontamination

  • Wipe down spatulas and balances with a solvent appropriate for dissolving the oxime (e.g., ethanol or ethyl acetate), followed by a water wipe.

  • Doff gloves inside out to trap any microscopic chemical residue.

Workflow Visualization

The following diagram illustrates the logical progression of the handling workflow, emphasizing containment and sequential safety checks.

HandlingWorkflow A Pre-Operation: Fume Hood Verification & PPE Donning B Material Transfer: Anti-static Weighing & Closed Transport A->B C Reaction Execution: Inert Atmosphere (Optional but Recommended) B->C D Post-Operation: Solvent Wipe Decontamination C->D E Waste Segregation: Sulfur/Nitrogen-Containing Organics D->E

Caption: Sequential safety and operational workflow for handling 1-(2-thienyl)ethanone oxime.

Spill and Disposal Plans

Immediate Spill Response:

  • Solid Spill: Do not sweep dry. Moisten the spill with a compatible solvent (e.g., a small amount of isopropanol) to suppress dust generation. Carefully scoop the material into a hazardous waste container using a non-sparking tool.

  • Solution Spill: Absorb with inert materials (vermiculite, sand, or proprietary chemical absorbents). Do not use combustible materials like paper towels for large spills.

Disposal Logistics: Ethanone, 1-(2-thienyl)-, oxime, (1Z)- must not be disposed of in standard organic waste streams.

  • Classification: Segregate as "Hazardous Organic Waste - Sulfur/Nitrogen Containing."

  • Incineration: Disposal must be routed to a licensed facility capable of handling SOx and NOx emissions via chemical scrubbing during incineration.

References

  • PubChem. "ethanone, 1-(2-thienyl)-, oxime, (1Z)- | C6H7NOS | CID 16061". National Center for Biotechnology Information. Available at: [Link]

Sources

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